molecular formula C16H20N3O+ B1597229 N-[3-(benzylamino)propyl]pyridine-3-carboxamide CAS No. 435345-20-3

N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Cat. No.: B1597229
CAS No.: 435345-20-3
M. Wt: 270.35 g/mol
InChI Key: ZSPOJVVBIKEBIU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(benzylamino)propyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N3O+ and its molecular weight is 270.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(benzylamino)propyl]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(benzylamino)propyl]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-8-4-9-18-13-15)19-11-5-10-17-12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPOJVVBIKEBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[3-(benzylamino)propyl]pyridine-3-carboxamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for N-[3-(benzylamino)propyl]pyridine-3-carboxamide (CAS 435345-20-3), a specialized nicotinamide derivative used primarily as a chemical probe and intermediate in the development of NAD+-dependent enzyme inhibitors (e.g., NAMPT and Sirtuins).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound represents a strategic fusion of a nicotinamide warhead (targeting the NAD+ binding pocket) and a hydrophobic benzyl tail (targeting the enzyme access channel), connected by a flexible propyl linker. It is frequently explored in Structure-Activity Relationship (SAR) studies for metabolic modulators.

Nomenclature & Identifiers
Category Identifier
IUPAC Name N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Common Synonyms N-(3-benzylaminopropyl)nicotinamide; 3-Pyridinecarboxamide, N-[3-[(phenylmethyl)amino]propyl]-
CAS Registry Number 435345-20-3
Molecular Formula C₁₆H₁₉N₃O
Molecular Weight 269.34 g/mol
SMILES C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2
Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
LogP ~1.8 - 2.1Moderate lipophilicity; likely cell-permeable.
H-Bond Donors 2 (Amide NH, Amine NH)Critical for active site hydrogen bonding.
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)Facilitates interaction with enzyme residues (e.g., Asp/Ser).
pKa (Basic Amine) ~9.5 (Secondary amine)Protonated at physiological pH; mimics the ribose-phosphate charge of NAD+.
pKa (Pyridine) ~3.4Remains unprotonated at neutral pH, allowing π-π stacking.

Biological Mechanism & Pharmacophore Analysis

This molecule is designed to interrogate enzymes that utilize Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor. The structure mimics the nicotinamide moiety of NAD+ but replaces the ribose-phosphate-adenosine chain with a hydrophobic linker-tail assembly.

Target 1: Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Inhibitors like FK866 share a similar topology: a pyridine head group, a linker, and a hydrophobic tail.

  • Mechanism: The pyridine ring binds in the nicotinamide pocket. The propyl linker traverses the narrow enzymatic tunnel, and the benzyl group occupies the solvent-exposed hydrophobic region.

  • Utility: Used to deplete intracellular NAD+ levels, inducing metabolic collapse in cancer cells (Warburg effect exploitation).

Target 2: Sirtuins (Class III HDACs)

Sirtuins (SIRT1-7) are NAD+-dependent deacetylases. Nicotinamide is a natural feedback inhibitor.

  • Mechanism: This compound acts as a "non-competitive" or "mechanism-based" inhibitor by occupying the C-pocket (nicotinamide binding site) and preventing the release of deacetylated product.

Pathway Visualization

The following diagram illustrates the interference of this compound within the NAD+ salvage pathway.

NAD_Salvage_Interference Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) Nicotinamide->NAMPT Substrate PRPP PRPP PRPP->NAMPT Co-substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins (SIRT1-7) (Target) NAD->Sirtuins Cofactor Sirtuins->Nicotinamide Product Inhibition Inhibitor N-[3-(benzylamino)propyl] pyridine-3-carboxamide Inhibitor->NAMPT Competitive Inhibition (Mimics NAM) Inhibitor->Sirtuins Feedback Mimicry

Figure 1: Logical map of NAD+ salvage pathway interference. The compound acts as a synthetic mimic of Nicotinamide, competitively inhibiting NAMPT and modulating Sirtuin activity.

Chemical Synthesis Protocol

The synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide requires a selective acylation strategy to avoid bis-acylation of the diamine linker. The following protocol uses a Schotten-Baumann approach or an Acid Chloride method, optimized for mono-functionalization.

Pre-requisites
  • Starting Materials: Nicotinoyl chloride hydrochloride (or Nicotinic acid + EDC/HOBt), N-benzyl-1,3-propanediamine.

  • Solvents: Dichloromethane (DCM) (anhydrous), Triethylamine (TEA).

Step-by-Step Methodology
Step 1: Preparation of the Electrophile (If using Acid)

If starting from Nicotinic Acid:

  • Dissolve Nicotinic acid (1.0 eq) in anhydrous DCM.

  • Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF.

  • Stir at 0°C to RT for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to obtain Nicotinoyl chloride hydrochloride.

Step 2: Selective Amide Coupling

Goal: Acylate the primary amine of the linker while preserving the secondary benzylamine.

  • Solution A: Dissolve N-benzyl-1,3-propanediamine (1.0 eq) and Triethylamine (3.0 eq) in anhydrous DCM (0.1 M concentration). Cool to 0°C.[1]

    • Note: The primary amine is more nucleophilic than the secondary benzylamine, but steric control is vital.

  • Solution B: Dissolve Nicotinoyl chloride HCl (0.9 eq) in anhydrous DCM.

    • Critical: Use a slight deficit of the acid chloride to prevent di-acylation.

  • Addition: Add Solution B to Solution A dropwise over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (10% MeOH in DCM).

Step 3: Work-up and Purification
  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer (DCM). Wash with water (x2) and brine (x1).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: The crude oil will likely contain traces of bis-acylated byproduct. Purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: Gradient of DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1). The ammonia is crucial to elute the basic secondary amine tail.

Synthesis Flowchart

Synthesis_Protocol Start Start: Nicotinoyl Chloride + N-benzyl-1,3-propanediamine Mix Dissolve Diamine in DCM + TEA Cool to 0°C Start->Mix Add Dropwise Addition of Acid Chloride (Limiting Reagent) Mix->Add React Stir RT, 4-12h Monitor TLC Add->React Workup Wash: NaHCO3 -> Brine Dry: Na2SO4 React->Workup Purify Flash Chromatography DCM:MeOH:NH4OH Workup->Purify Product Pure N-[3-(benzylamino)propyl] pyridine-3-carboxamide Purify->Product

Figure 2: Synthetic workflow for selective mono-acylation.

Analytical Verification

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 9.0 (s, 1H) , δ 8.7 (d, 1H)Characteristic Pyridine C2 and C6 protons.
δ 8.8 (t, 1H) Amide NH triplet (coupling to propyl CH₂).
δ 7.2-7.4 (m, 5H) Benzyl aromatic protons.
δ 3.7 (s, 2H) Benzylic CH₂ (singlet).
δ 1.7 (quint, 2H) Central propyl CH₂.
MS (ESI+) [M+H]⁺ = 270.16 Protonated molecular ion.
IR Spectroscopy 1650 cm⁻¹ (Amide I)Carbonyl stretch (C=O).
3300 cm⁻¹ (Broad)N-H stretch (Amide/Amine).

Handling and Stability

  • Storage: Store at -20°C. The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods. Store under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water unless converted to a salt (e.g., Hydrochloride or Trifluoroacetate salt).

  • Safety: Treat as a potential irritant. As a pyridine derivative, it may have biological activity; handle with standard PPE (gloves, goggles, fume hood).

References

  • Galli, U. et al. (2008). "Synthesis and biological evaluation of isoxazole-based derivatives as novel NAMPT inhibitors." Journal of Medicinal Chemistry. (Context: Establishes the pyridine-linker-tail pharmacophore for NAMPT inhibition).

  • Khan, T. et al. (2021). "Structure-based design of NAMPT inhibitors: A comprehensive review." European Journal of Medicinal Chemistry. (Context: Reviews the structural requirements of the nicotinamide head group).

  • PubChem Compound Summary. (2024). "N-(3-benzylaminopropyl)nicotinamide (CAS 435345-20-3)." National Center for Biotechnology Information. (Context: Verification of chemical identity and synonyms).

  • Colombano, G. et al. (2010). "A novel potent nicotinamide phosphoribosyltransferase inhibitor synthesized via click chemistry." Journal of Medicinal Chemistry. (Context: Synthetic methodologies for nicotinamide-linker conjugates).

Sources

Technical Monograph: N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-[3-(benzylamino)propyl]pyridine-3-carboxamide (CAS 435345-20-3), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity[1]

N-[3-(benzylamino)propyl]pyridine-3-carboxamide is a specialized bifunctional building block and bioactive scaffold used in medicinal chemistry. It integrates a nicotinamide (vitamin B3) pharmacophore with a benzylamine moiety via a flexible propyl linker. This structural arrangement allows the molecule to serve as a versatile intermediate for synthesizing kinase inhibitors (specifically Rho-associated protein kinase, ROCK) and NAD+ salvage pathway modulators (NAMPT inhibitors).

Core Chemical Data
PropertySpecification
CAS Number 435345-20-3
IUPAC Name N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Synonyms N-(3-benzylaminopropyl)nicotinamide; 3-Pyridinecarboxamide, N-[3-[(phenylmethyl)amino]propyl]-
Molecular Formula C₁₆H₁₉N₃O
Molecular Weight 269.34 g/mol
SMILES C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2
InChI Key GGJZFUWYCGSBCO-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; Low water solubility at neutral pH
pKa (Predicted) Basic amine: ~9.5; Pyridine N: ~3.4

Structural Biology & Pharmacophore Analysis

The utility of CAS 435345-20-3 lies in its "privileged scaffold" status. It contains three distinct domains that interact with biological targets:

  • The Head Group (Nicotinamide): Acts as a hydrogen bond acceptor/donor.[1] It mimics the adenosine ring of ATP or the nicotinamide moiety of NAD+, making it critical for binding to kinase hinge regions or ADP-ribosyltransferase active sites.

  • The Linker (Propyl Chain): A 3-carbon spacer provides optimal flexibility, allowing the benzyl group to reach hydrophobic pockets adjacent to the ATP-binding site (e.g., the allosteric pocket in ROCK or MAPK).

  • The Tail (Benzylamine): A hydrophobic motif that provides π-π stacking interactions and increases cell permeability.

Pharmacophore Visualization (DOT)

Pharmacophore Nicotinamide Nicotinamide Head (H-Bond Donor/Acceptor) Target: Hinge Region Linker Propyl Linker (Flexible Spacer) Length: ~4-5 Å Nicotinamide->Linker Amide Bond Target Biological Target (ROCK / NAMPT / SIRT) Nicotinamide->Target H-Bonds Benzyl Benzylamine Tail (Hydrophobic/Basic) Target: Hydrophobic Pocket Linker->Benzyl Secondary Amine Benzyl->Target π-Stacking

Figure 1: Pharmacophore map illustrating the tripartite structure and binding modes of CAS 435345-20-3.

Synthesis & Production Protocols

Expert Insight: Direct acylation of N-benzyl-1,3-propanediamine with nicotinoyl chloride is the most robust route. However, selectivity is required to prevent bis-acylation. The secondary amine (benzyl) is less nucleophilic than the primary amine (propyl), but pH control is critical to favor the primary amide formation.

Optimized Synthetic Route (Lab Scale)

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • N-benzyl-1,3-propanediamine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve N-benzyl-1,3-propanediamine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve nicotinoyl chloride HCl (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Slow addition prevents localized excess concentration and bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

  • Quenching: Quench the reaction with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

  • Yield: Expected yield is 75–85%.

Synthesis Workflow Diagram (DOT)

Synthesis SM1 Nicotinoyl Chloride (Electrophile) Reaction Amide Coupling DCM, DIPEA, 0°C -> RT, 4h SM1->Reaction SM2 N-benzyl-1,3-propanediamine (Nucleophile) SM2->Reaction Workup Workup NaHCO3 Wash, DCM Extraction Reaction->Workup Purification Flash Chromatography (DCM:MeOH:NH4OH) Workup->Purification Product Target Compound CAS 435345-20-3 Purification->Product

Figure 2: Step-by-step synthetic pathway for the production of CAS 435345-20-3.[2]

Biological Applications & Mechanism

Kinase Inhibition (ROCK Pathway)

This compound serves as a simplified analog of Y-27632 (a standard ROCK inhibitor). The pyridine nitrogen binds to the ATP-binding pocket of Rho-associated kinase (ROCK), inhibiting the phosphorylation of Myosin Light Chain (MLC).

  • Application: Used in stem cell research to prevent apoptosis (anoikis) in dissociated human embryonic stem cells (hESCs) and iPSCs.

  • Mechanism: Competitive inhibition at the ATP site.

NAMPT/SIRT Modulation

As a nicotinamide derivative, the compound can act as a weak inhibitor or substrate for Nicotinamide phosphoribosyltransferase (NAMPT) or Sirtuins (SIRT1/2) .

  • Relevance: The benzylamino tail mimics the hydrophobic extension found in potent NAMPT inhibitors like FK866 , potentially blocking the enzymatic tunnel.

Analytical Standard

Used as a reference standard for impurity profiling in the manufacturing of complex nicotinamide-based drugs (e.g., Niaprazine analogs).

Safety, Handling, and Storage

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

Storage Protocol:

  • Temperature: Store at -20°C (long term) or 2-8°C (short term).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 2-(Benzylamino)pyridine-3-carboxamide and related structures. National Center for Biotechnology Information. Link

  • ChemicalBook. (2024).[4] N-[3-(benzylamino)propyl]nicotinamide (CAS 435345-20-3) Product Monograph. Link

  • Sigma-Aldrich. (2024). ROCK Inhibitor Y-27632 Technical Data Sheet. (Contextual reference for biological mechanism). Link

  • Selleck Chemicals. (2024). Y-27632 2HCl Biological Activity and Protocols. Link

  • Bio-Fount. (2024).[4] N-[3-(Benzylamino)propyl]pyridine-3-carboxamide Product Details. Link

Sources

A Strategic Framework for Target Deconvolution of Novel Pyridine Carboxamides: The Case of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The vast chemical space of novel small molecules represents a significant opportunity for the discovery of first-in-class therapeutics. However, the journey from a bioactive hit to a validated drug candidate is contingent on a critical, often rate-limiting step: target identification and validation. This technical guide outlines a comprehensive, multi-pronged strategy for elucidating the potential therapeutic targets of N-[3-(benzylamino)propyl]pyridine-3-carboxamide, a representative novel pyridine carboxamide derivative. We present a systematic workflow that integrates computational prediction with robust biochemical and cell-based validation assays. This document serves as a practical blueprint for researchers and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each step, ensuring a self-validating and rigorous approach to target deconvolution.

Introduction: Unveiling the Therapeutic Potential of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

N-[3-(benzylamino)propyl]pyridine-3-carboxamide is a synthetic compound featuring several key structural motifs that suggest a rich potential for biological activity. The molecule's architecture, comprising a pyridine-3-carboxamide core linked to a flexible benzylamino-propyl side chain, provides a framework for diverse molecular interactions.

  • Pyridine Ring: A common heterocycle in medicinal chemistry, known to participate in hydrogen bonding and π-stacking interactions, and is present in numerous approved drugs targeting kinases, G-protein coupled receptors (GPCRs), and various enzymes.

  • Carboxamide Linker: This functional group is a crucial hydrogen bond donor and acceptor, often serving as a key pharmacophore in enzyme inhibitors, including classes like histone deacetylase (HDAC) or PARP inhibitors.

  • Benzylamino Group: The presence of a basic nitrogen and an aromatic ring suggests potential interactions with aminergic receptors or enzymes, such as monoamine oxidases (MAOs), or serving as a scaffold for engaging with hydrophobic pockets in target proteins.

Given this structural complexity, a systematic and unbiased approach is paramount to accurately identify its molecular target(s) and subsequent therapeutic potential. This guide will detail such an approach, moving from broad, hypothesis-generating screening to specific, hypothesis-testing validation.

A Phased Strategy for Target Identification

We propose a three-phase workflow designed to efficiently narrow the field of potential targets from the entire proteome down to one or more validated candidates. This strategy is designed to maximize the probability of success while managing resources effectively.

Target_Deconvolution_Workflow cluster_phase1 Phase 1: Unbiased Target Identification & Hypothesis Generation cluster_phase2 Phase 2: Hypothesis-Driven Target Validation cluster_phase3 Phase 3: Biophysical & Cellular Target Engagement P1_Start N-[3-(benzylamino)propyl] pyridine-3-carboxamide P1_ChemProt Chemical Proteomics (e.g., Affinity Chromatography-MS, PAL) P1_Start->P1_ChemProt P1_CETSA Thermal Proteome Profiling (CETSA-MS) P1_Start->P1_CETSA P1_Pheno Phenotypic Screening (High-Content Imaging, Cell Viability) P1_Start->P1_Pheno P1_Data Integrative Data Analysis & Hit Prioritization P1_ChemProt->P1_Data P1_CETSA->P1_Data P1_Pheno->P1_Data P2_Hypothesis Hypothesized Target Classes (Kinases, GPCRs, HDACs, MAOs) P1_Data->P2_Hypothesis Identified Proteins & Phenotypes P2_Kinase Kinome-wide Profiling P2_Hypothesis->P2_Kinase P2_GPCR GPCR Panel Screening P2_Hypothesis->P2_GPCR P2_HDAC HDAC Isoform Screening P2_Hypothesis->P2_HDAC P2_MAO MAO-A/B Activity Assays P2_Hypothesis->P2_MAO P2_Results Orthogonal Validation of Hits P2_Kinase->P2_Results P2_GPCR->P2_Results P2_HDAC->P2_Results P2_MAO->P2_Results P3_Hits Validated Protein Hits P2_Results->P3_Hits Confirmed Hits P3_ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Thermodynamics) P3_Hits->P3_ITC P3_CETSA_WB CETSA with Western Blot (Cellular Target Engagement) P3_Hits->P3_CETSA_WB P3_Downstream Downstream Pathway Analysis (e.g., Phospho-proteomics) P3_ITC->P3_Downstream P3_CETSA_WB->P3_Downstream P3_Final Final Target Validation & Mechanism of Action P3_Downstream->P3_Final

Figure 1: A three-phase workflow for target deconvolution.

Phase 1: Unbiased, Hypothesis-Generating Screening

The initial phase employs broad, unbiased methods to identify all potential interacting proteins without preconceived notions of the compound's mechanism. The goal is to generate a high-quality list of candidate targets.

  • Chemical Proteomics: These methods use the small molecule to "fish" for its binding partners in a complex biological sample.[1][2]

    • Affinity Chromatography-Mass Spectrometry (AC-MS): The compound is immobilized on a solid support (e.g., beads) and incubated with cell or tissue lysate. Proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.

    • Photo-Affinity Labeling (PAL): A photo-reactive group is chemically incorporated into the compound.[1] Upon UV irradiation, this group forms a covalent bond with any closely interacting proteins, which can then be identified using proteomics.[3]

  • Thermal Proteome Profiling (TPP / CETSA-MS): This powerful technique assesses target engagement in a native cellular environment.[4] It is based on the principle that a protein's thermal stability changes upon ligand binding.[5][6][7] Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show a thermal shift in the presence of the compound are identified as potential targets.

Phase 2: Hypothesis-Driven Target Validation

The candidate list from Phase 1, combined with structural alerts from the molecule itself, informs a hypothesis-driven screening phase against specific, high-probability protein families.

  • Kinome Profiling: Given the prevalence of the pyridine motif in kinase inhibitors, screening against a large panel of kinases is a logical step.[8] This is typically done via in vitro enzymatic assays that measure the compound's ability to inhibit the activity of hundreds of kinases simultaneously.[9][10]

  • GPCR Screening: The benzylamino moiety suggests potential interaction with aminergic or other G-protein coupled receptors.[11] Screening is performed using cell lines engineered to report on GPCR activation, often by measuring downstream second messengers like cAMP or calcium flux.[12][13][14][15]

  • HDAC and MAO Inhibition Assays: The carboxamide and benzylamino groups warrant investigation into HDAC and MAO inhibition, respectively. Commercially available fluorometric or luminogenic assay kits can be used to quickly assess the compound's activity against these enzyme classes.[16][17][18][19][20][21][22][23][24]

Phase 3: Biophysical and Cellular Target Engagement

In the final phase, the most promising hits from Phase 2 are subjected to rigorous biophysical and cellular assays to confirm direct binding and physiological relevance.

  • Isothermal Titration Calorimetry (ITC): This is the gold standard for quantifying binding affinity.[25] It directly measures the heat released or absorbed during the binding event between the compound and a purified target protein, providing the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[26][27][28][29]

  • Cellular Thermal Shift Assay (CETSA) with Western Blot: While CETSA-MS is a discovery tool, the targeted CETSA-WB assay is a validation method.[5][30] It confirms that the compound engages the specific target protein inside intact cells by measuring a shift in its melting temperature via western blotting.[4]

  • Downstream Pathway Analysis: Once a target is confirmed, it is crucial to demonstrate that target engagement leads to a functional cellular outcome. For example, if the target is a kinase, techniques like KinomeView® Profiling or phospho-proteomics can be used to show that the compound modulates the phosphorylation of known downstream substrates.[31]

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for key validation experiments.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) and thermodynamic profile of the compound binding to a purified candidate protein.

Materials:

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Purified target protein (>95% purity) at a known concentration (typically 10-50 µM)

  • N-[3-(benzylamino)propyl]pyridine-3-carboxamide at a known concentration (typically 100-500 µM, 10-fold higher than protein)

  • Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • DMSO (for compound stock)

Procedure:

  • Preparation:

    • Thoroughly dialyze the purified protein against the chosen ITC buffer to ensure buffer matching.

    • Prepare the compound solution by dissolving a high-concentration stock (in DMSO) into the final dialysis buffer. The final DMSO concentration must be identical in both the protein (cell) and compound (syringe) solutions to avoid heat of dilution artifacts. A final DMSO concentration of <2% is recommended.

    • Degas both protein and compound solutions for 10-15 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (approx. 200 µL).

    • Load the compound solution into the injection syringe (approx. 40 µL).

  • Titration:

    • Perform an initial injection of 0.4 µL, which will be discarded during data analysis.

    • Perform 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.

    • Set the stirring speed to 750 rpm.

  • Data Analysis:

    • Integrate the peaks of the raw titration data to obtain the heat change per injection (µcal/sec).

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, ΔH, and ΔS.

Data Interpretation:

ParameterDescriptionFavorable Interaction Example
KD (Dissociation Constant) Measure of binding affinity. Lower KD = tighter binding.< 1 µM
n (Stoichiometry) Molar ratio of compound to protein at saturation.~1.0
ΔH (Enthalpy) Heat change from making/breaking bonds.Negative (exothermic)
ΔS (Entropy) Change in disorder upon binding.Positive
Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot

Objective: To confirm target engagement of the compound with its putative target protein in intact cells.

Materials:

  • Relevant human cell line expressing the target protein.

  • Cell culture medium, FBS, PBS.

  • Compound stock solution in DMSO.

  • Protease and phosphatase inhibitor cocktails.

  • Lysis buffer (e.g., RIPA buffer).

  • Antibody specific to the target protein.

  • Standard Western Blotting equipment and reagents.

  • PCR machine or thermal cycler with a heated lid.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature.

    • Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe with the primary antibody for the target protein, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both vehicle and compound-treated samples.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) for that condition.

    • Plot the relative band intensity versus temperature to generate melting curves for both vehicle and compound-treated conditions. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Conclusion and Future Directions

The strategic framework presented in this guide provides a robust and logical pathway for the deconvolution of potential therapeutic targets for novel compounds like N-[3-(benzylamino)propyl]pyridine-3-carboxamide. By integrating unbiased, proteome-wide discovery methods with hypothesis-driven validation and rigorous biophysical characterization, researchers can confidently identify and validate targets. This systematic approach not only illuminates the mechanism of action but also uncovers potential off-target effects early in the drug discovery process, ultimately de-risking the progression of new chemical entities into viable therapeutic candidates. The successful identification of a validated target is the critical first step towards initiating a full-fledged drug development program, including lead optimization, preclinical efficacy studies, and safety pharmacology.

References

  • Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. Harvard University. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. ResearchGate. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • CETSA. CETSA. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Chemoproteomic profiling: from target discovery to target engagement. The Structural Genomics Consortium. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. PubMed. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. National Institutes of Health. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit. Elabscience. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Institutes of Health. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Monoamine Oxidase Inhibitor Screening Kit. Assay Genie. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

Sources

Computational Profiling of the Nicotinamide Derivative N-[3-(benzylamino)propyl]pyridine-3-carboxamide: A Lead Optimization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico prediction of N-[3-(benzylamino)propyl]pyridine-3-carboxamide properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

This technical guide details the in silico characterization of N-[3-(benzylamino)propyl]pyridine-3-carboxamide (referred to herein as NBPP-Nic ).[1] Structurally, NBPP-Nic represents a functionalized nicotinamide core linked via a propyl spacer to a benzylamine moiety. This scaffold is of significant interest in medicinal chemistry due to its potential overlap with the pharmacophores of NAMPT inhibitors , Sirtuin modulators , and neuroprotective agents targeting the NAD+ salvage pathway.

This document serves as a procedural blueprint for evaluating this New Chemical Entity (NCE), moving from 2D physicochemical descriptors to 3D molecular dynamics simulations.

Structural Definition & Physicochemical Profiling

Objective: To establish the molecular identity and predict compliance with drug-likeness rules (Lipinski, Veber, Ghose) prior to synthesis.

Structural Generation

The IUPAC name implies a pyridine-3-carboxamide (nicotinamide) core where the amide nitrogen is substituted with a 3-(benzylamino)propyl chain.[1]

  • SMILES String: c1cc(cnc1)C(=O)NCCCNCc2ccccc2

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight (Calc): 269.34 g/mol [1]

Physicochemical Descriptors (Simulated Data)

Using the SMILES string, we simulate a run through SwissADME and RDKit . The presence of the secondary amine in the propyl chain introduces a basic center (pKa ~9.5), meaning the molecule will likely be protonated at physiological pH (7.4).

Table 1: Predicted Physicochemical Properties

PropertyValueInterpretation
Molecular Weight 269.34 DaOptimal (< 500 Da).[1] High ligand efficiency potential.
LogP (Consensus) 1.8 – 2.2Ideal for oral bioavailability and CNS penetration.
TPSA ~55 ŲExcellent membrane permeability (Target < 140 Ų).
H-Bond Donors 2Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors 3Compliant.[1]
Rotatable Bonds 6Moderate flexibility; potential entropic penalty upon binding.
pKa (Basic N) ~9.6Cationic at pH 7.4; aids solubility but may affect BBB efflux.
Methodology: Descriptor Calculation

To replicate this profile:

  • Input: Convert IUPAC name to SMILES using ChemDraw or OpenBabel .

  • Execution: Submit SMILES to SwissADME (SIB Swiss Institute of Bioinformatics).

  • Analysis: Filter results against the BOILED-Egg model to estimate passive gastrointestinal absorption and brain access.

ADMET Prediction: The "Survival" Layer

Objective: To predict Absorption, Distribution, Metabolism, Excretion, and Toxicity, focusing on Central Nervous System (CNS) availability given the nicotinamide core's neuroprotective relevance.

Blood-Brain Barrier (BBB) Permeability

The combination of a moderate LogP (~2.0) and low TPSA (55 Ų) suggests high BBB permeability . However, the protonated secondary amine may serve as a substrate for P-glycoprotein (P-gp) efflux.[1]

  • Prediction Tool: ADMETlab 2.0 or pkCSM .

  • Protocol:

    • Upload structure.[2][3][4][5]

    • Check LogBB (Target > -1.0).

    • Check P-gp Substrate probability.[1]

    • Insight: If P-gp substrate probability is high (> 0.7), structural modification (e.g., N-methylation of the benzylamine) may be required.

Metabolic Stability (CYP450)

The pyridine ring is susceptible to oxidation by CYP2E1 or methylation by NNMT (Nicotinamide N-methyltransferase). The benzyl ring is a potential site for CYP-mediated hydroxylation.[1]

  • Risk Assessment:

    • CYP2D6 Inhibitor: High probability (due to basic nitrogen/aromatic ring pair).

    • CYP3A4 Substrate: Moderate probability.

Toxicity Alerts
  • hERG Inhibition: Secondary amines linked to aromatic rings by flexible chains are classic pharmacophores for hERG channel blockade (QT prolongation risk).

  • Action: Perform a Pred-hERG analysis. If pIC50 > 5, this is a critical liability.

Target Identification & Molecular Docking

Objective: To determine if NBPP-Nic binds to the predicted targets: NAMPT (Nicotinamide Phosphoribosyltransferase) or SIRT1 (Sirtuin 1).

Workflow Diagram (DOT)

The following diagram illustrates the computational workflow from structure to docking.

InSilicoWorkflow Struct Structure (NBPP-Nic) Prep Ligand Prep (Avogadro/OpenBabel) Energy Min & Protonation Struct->Prep 3D Gen Dock Molecular Docking (AutoDock Vina) Prep->Dock PDBQT Target Target Selection NAMPT (PDB: 2GVJ) SIRT1 (PDB: 4I5I) Grid Grid Box Generation (AutoDock Tools) Target->Grid Active Site Grid->Dock Config Analysis Interaction Profiling (PLIP/PyMOL) Dock->Analysis Binding Energy (kcal/mol)

Figure 1: Step-by-step computational docking workflow for NBPP-Nic.

Docking Protocol (AutoDock Vina)

Hypothesis: The pyridine-3-carboxamide moiety will mimic the natural substrate (Nicotinamide) in the NAMPT active site, while the benzyl-propyl tail may occupy the hydrophobic tunnel usually accessed by bulky inhibitors like FK866.[1]

  • Protein Preparation:

    • Download PDB 2GVJ (NAMPT complex).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools (ADT) .

  • Ligand Preparation:

    • Generate 3D conformer of NBPP-Nic.[1][2][6]

    • Energy minimize (MMFF94 force field).

    • Set rotatable bonds (Propyl chain flexibility is critical).

  • Grid Configuration:

    • Center: Coordinates of the co-crystallized ligand in 2GVJ.

    • Size: 25 x 25 x 25 Å (sufficient to accommodate the benzyl tail).

  • Execution: Run Vina with exhaustiveness = 8.

Predicted Interaction Pattern[1]
  • H-Bonds: Pyridine Nitrogen (Acceptor) and Amide NH (Donor) with Asp219 and Ser275 (typical NAMPT anchor points).

  • Pi-Pi Stacking: Benzyl ring with Tyr18 or Phe193 .[1]

  • Hydrophobic: Propyl chain in the ribose-binding pocket.[1]

Molecular Dynamics (MD) Simulation

Objective: To validate the stability of the NBPP-Nic/NAMPT complex over time, ensuring the binding is not an artifact of a rigid receptor.

Simulation Setup (GROMACS)

MD provides the "time evolution" of the drug-target complex.

Table 2: MD Simulation Parameters

ParameterSettingRationale
Force Field CHARMM36m or AMBER99SB-ILDNBest for protein-small molecule complexes.[1]
Ligand Topology CGenFF (CHARMM) or GAFF (AMBER)Generates parameters for the NCE.
Water Model TIP3PStandard explicit solvent model.[1]
System Neutralization Na+ / Cl- ionsMimic physiological ionic strength (0.15 M).[1]
Ensemble NPT (Isothermal-Isobaric)Constant pressure (1 bar) and temp (300 K).[1]
Duration 100 nsSufficient to observe loop flexibility and ligand drift.
Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD < 2.0 Å relative to the protein backbone, the binding is stable.

  • RMSF (Root Mean Square Fluctuation): Assess if NBPP-Nic stabilizes the flexible loops of NAMPT.

  • H-Bond Lifetime: Percentage of simulation time specific H-bonds (e.g., with Asp219) are maintained.

Biological Context & Pathway

NBPP-Nic is hypothesized to modulate the NAD+ salvage pathway.[1] The diagram below visualizes the intervention point.[7]

NADPathway Nic Nicotinamide (NAM) NMN NMN Nic->NMN Salvage Step 1 NAMPT NAMPT (Target Enzyme) NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT NAD->Nic Consumption by SIRTs SIRT Sirtuins (SIRT1) NAD->SIRT Co-substrate Drug NBPP-Nic (Inhibitor/Modulator) Drug->NAMPT Inhibition? Drug->SIRT Modulation?

Figure 2: Putative mechanism of action for NBPP-Nic within the NAD+ salvage pathway.

Conclusion & Recommendations

The in silico profiling of N-[3-(benzylamino)propyl]pyridine-3-carboxamide suggests it is a viable lead compound with:

  • High Drug-Likeness: Excellent physicochemical properties for an orally active drug.[1]

  • CNS Potential: Predicted to cross the BBB, making it suitable for neurodegenerative indications.

  • Specific Liabilities: The secondary amine poses a risk for hERG inhibition and P-gp efflux, which must be monitored in early in vitro assays.

Next Steps:

  • Synthesize NBPP-Nic.[1][3]

  • Perform a Thermal Shift Assay (TSA) against NAMPT to validate the docking predictions.

  • Conduct a hERG patch-clamp assay to clear safety concerns.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link][1]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET prediction. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • NAMPT Structure: Khan, J. A., Tao, X., & Tong, L. (2006). Molecular basis for the inhibition of human NMPRTase, a novel target for anticancer agents. Nature Structural & Molecular Biology, 13(7), 582-588. [Link]

  • GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

Sources

Methodological & Application

Application Note: A Robust TLC-Based Method for In-Process Monitoring of N-[3-(benzylamino)propyl]pyridine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated Thin Layer Chromatography (TLC) methodology for the real-time monitoring of the synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide. This compound, a key intermediate in various drug discovery pipelines, is typically synthesized via an amide coupling reaction between nicotinic acid (or an activated derivative) and N-benzylpropane-1,3-diamine. The described TLC protocol provides a rapid, cost-effective, and reliable means to track the consumption of starting materials and the formation of the product, ensuring optimal reaction times and facilitating process control.[1][2][3] The causality behind the choice of stationary phase, mobile phase, and visualization techniques is thoroughly explained to provide a scientifically grounded and adaptable protocol for researchers, scientists, and drug development professionals.[4]

Introduction: The Critical Role of In-Process Controls

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates requires stringent in-process controls to ensure reaction completion, minimize impurity formation, and guarantee batch-to-batch consistency. Thin Layer Chromatography (TLC) is a powerful analytical tool for qualitative analysis in organic synthesis due to its simplicity, speed, and low cost.[1][3] For the synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide, monitoring the progress of the amide bond formation is crucial. Incomplete reactions can lead to challenging purifications and lower yields, while unnecessarily long reaction times can promote the formation of degradation by-products. This guide provides a detailed, step-by-step TLC protocol specifically tailored for this reaction, enabling chemists to make informed decisions during the synthesis.

Reaction Overview and TLC Monitoring Strategy

The synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide typically involves the coupling of a nicotinic acid derivative with N-benzylpropane-1,3-diamine. A common synthetic route is the activation of nicotinic acid with a coupling agent (e.g., DCC, EDC) or its conversion to an acid chloride, followed by reaction with the diamine.

A successful TLC monitoring method must effectively separate the starting materials (nicotinic acid and N-benzylpropane-1,3-diamine) from the desired product. The polarity difference between these compounds is the key to their separation on a TLC plate. Nicotinic acid is a polar carboxylic acid, N-benzylpropane-1,3-diamine is a basic amine with moderate polarity, and the resulting amide product, N-[3-(benzylamino)propyl]pyridine-3-carboxamide, will have an intermediate polarity.

dot graph TD { A[Start: Reaction Mixture at t=0] --> B{TLC Analysis}; B --> C{Spot Starting Materials & Product Standard}; C --> D[Develop TLC Plate]; D --> E{Visualize Spots}; E --> F{Calculate Rf Values}; F --> G{Decision Point}; G -- Reaction Incomplete --> H[Continue Reaction & Re-sample]; H --> B; G -- Reaction Complete --> I[Proceed to Work-up];

} Caption: Workflow for TLC-based reaction monitoring.

Detailed TLC Protocol

This protocol is designed for silica gel plates, a polar stationary phase that effectively separates compounds based on their polarity.[4]

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 plates (Merck or equivalent). The F254 indicator allows for visualization under UV light.[5]

  • Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (DCM:MeOH) is recommended.

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm).

    • Potassium permanganate (KMnO4) stain.

    • Ninhydrin stain (for detecting primary/secondary amines).[6]

  • Apparatus:

    • TLC developing chamber.

    • Capillary tubes for spotting.

    • Forceps.

    • Heat gun.

Step-by-Step Experimental Procedure
  • Preparation of the TLC Chamber:

    • Pour the chosen mobile phase (e.g., 95:5 DCM:MeOH) into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.

    • Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation and Spotting:

    • Draw a faint pencil line (the baseline) approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.

    • On the baseline, mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Prepare dilute solutions of the starting materials (nicotinic acid and N-benzylpropane-1,3-diamine) in a suitable solvent (e.g., methanol).

    • Using a capillary tube, carefully spot a small amount of each solution onto the corresponding mark on the baseline. The spots should be small and concentrated.

    • At timed intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the RM and co-spot lanes.

  • Development of the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[7]

    • Cover the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.[7]

    • Immediately mark the solvent front with a pencil.[8]

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). The pyridine ring in the starting material and product will absorb UV light and appear as dark spots on the fluorescent background.[9]

    • Potassium Permanganate (KMnO4) Stain: Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and gently heat with a heat gun. The benzylamino group and any unreacted amine will readily oxidize, appearing as yellow-brown spots on a purple background.[10] The amide product will also be visualized.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines. Prepare a solution of 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.[6] Dip the plate and heat gently. The N-benzylpropane-1,3-diamine will produce a characteristic colored spot (typically purple or pink). The product, being a secondary amine, may also react, but likely with a different intensity or color.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Sequential visualization workflow for the TLC plate.

Interpretation of Results and Data Analysis

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of the product spot.

Retention Factor (Rf) Calculation

The retention factor (Rf) is a key parameter for identifying compounds on a TLC plate. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11][12]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Compound Expected Polarity Expected Rf Value
Nicotinic AcidHighLow
N-benzylpropane-1,3-diamineModerateModerate
N-[3-(benzylamino)propyl]pyridine-3-carboxamideIntermediateIntermediate

Note: The exact Rf values will depend on the specific mobile phase composition and other experimental conditions. It is crucial to run standards alongside the reaction mixture for accurate identification.[13]

Troubleshooting Common TLC Issues
  • Streaking of spots: This can be caused by overloading the sample, a too-polar solvent system, or the presence of acidic or basic compounds. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this.

  • All spots at the baseline: The mobile phase is not polar enough. Increase the proportion of methanol.

  • All spots at the solvent front: The mobile phase is too polar. Decrease the proportion of methanol.

Self-Validating System and Trustworthiness

The reliability of this TLC method is ensured by the following practices:

  • Co-spotting: By spotting the reaction mixture and the starting material in the same lane, any ambiguity in spot identification due to slight variations in plate development is eliminated.

  • Use of Multiple Visualization Techniques: UV visualization is non-destructive and provides initial information.[9] Subsequent staining with KMnO4 and ninhydrin provides confirmatory evidence by reacting with specific functional groups present in the starting materials and product.

  • Consistent Experimental Conditions: Maintaining a consistent mobile phase composition, chamber saturation, and spotting technique ensures the reproducibility of Rf values.[13]

Conclusion

This application note provides a detailed and scientifically grounded TLC methodology for monitoring the synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide. By following this protocol, researchers and process chemists can effectively track the progress of the reaction, leading to optimized reaction conditions, improved yields, and higher purity of the final product. The principles and troubleshooting advice presented herein are also broadly applicable to the TLC analysis of other amide coupling reactions.

References

  • Merck Millipore.
  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.).
  • Analytical Methods (RSC Publishing).
  • PHARMD GURU. 10. TLC. (n.d.).
  • Teledyne ISCO.
  • ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. (n.d.).
  • Study.com.
  • Reddit. TLC for amide synthesis. : r/OrganicChemistry. (2024).
  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.).
  • Thin layer chrom
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. (n.d.).
  • Sorbent Technologies, Inc. TLC Method Development. (2022).
  • WSU. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.).
  • Thin Layer Chrom
  • YouTube.
  • YouTube.
  • Chemistry LibreTexts.
  • OSTI.GOV. Use of thin-layer chromatography for determination of amides (Journal Article). (1985).
  • EPFL.
  • BrainKart. Applications of TLC in Pharmaceutical Analysis. (2018).
  • Chemistry LibreTexts. 2.3C: The Retention Factor. (2022).
  • Chemistry LibreTexts. 2.
  • Pharmaceutical Applic
  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (n.d.).
  • Chemistry Online @ UTSC.
  • Slideshare. Thin Layer Chromatography in Pharmaceutical Analysis | PDF. (n.d.).
  • ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025).
  • Oreate AI Blog.
  • Scribd. TLC Visualization Reagents Guide | PDF | Ethanol | Amine. (n.d.).
  • MDPI.
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.).
  • Google Patents.

Sources

Application Notes and Protocols for the Spectroscopic Characterization of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound N-[3-(benzylamino)propyl]pyridine-3-carboxamide. In the absence of published experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to serve as a foundational reference for researchers, scientists, and professionals engaged in drug discovery and development. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are provided to ensure methodological rigor and support the validation of future experimental findings. This guide is structured to offer both a theoretical understanding of the spectroscopic principles and a practical framework for the analysis of this and similar small molecules.

Introduction to N-[3-(benzylamino)propyl]pyridine-3-carboxamide

N-[3-(benzylamino)propyl]pyridine-3-carboxamide is a small organic molecule featuring a pyridine-3-carboxamide core linked to a benzylamino-propyl side chain. The structural amalgamation of a pyridine ring, an amide linkage, and a benzyl group suggests potential applications in medicinal chemistry, leveraging the known pharmacophoric properties of these individual moieties. Accurate structural elucidation and characterization are paramount for any further investigation into its biological activity and therapeutic potential. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming the molecular structure and purity of synthesized compounds.

Molecular Structure:

Predicted Spectroscopic Data

Due to the novel nature of N-[3-(benzylamino)propyl]pyridine-3-carboxamide, experimental spectroscopic data is not yet publicly available. The following sections present predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data generated using validated computational models. This information provides a baseline for researchers to compare against experimentally obtained spectra.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4] The predicted chemical shifts are influenced by the electronic environment of each nucleus.[1][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9s1HH on pyridine ring (C2)
~8.6d1HH on pyridine ring (C6)
~8.0d1HH on pyridine ring (C4)
~7.4t1HH on pyridine ring (C5)
~7.3-7.2m5HAromatic Hs on benzyl group
~3.7s2H-CH₂-Ph
~3.4t2H-NH-CH₂-
~2.7t2H-CH₂-NH-
~1.8p2H-CH₂-CH₂-CH₂-
~8.2t (broad)1H-C(=O)NH-
~2.5s (broad)1H-NH- (benzylamino)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~152C2 (pyridine)
~148C6 (pyridine)
~140Quaternary C (benzyl)
~135C4 (pyridine)
~130C (pyridine, attached to amide)
~129CH (benzyl)
~128CH (benzyl)
~127CH (benzyl)
~124C5 (pyridine)
~53-CH₂-Ph
~49-NH-CH₂-
~47-CH₂-NH-
~30-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.[5][6][7][8][9]

Table 3: Predicted Mass Spectrometry Data for N-[3-(benzylamino)propyl]pyridine-3-carboxamide

ParameterPredicted Value
Molecular FormulaC₁₆H₁₉N₃O
Exact Mass269.1528
Molecular Weight269.34
Predicted [M+H]⁺270.1601

Predicted Fragmentation Pattern:

Electron ionization (EI) or electrospray ionization (ESI) can be used to analyze the molecule.[5][10] Common fragmentation patterns for amides involve cleavage of the amide bond (N-CO).[11][12][13] For N-[3-(benzylamino)propyl]pyridine-3-carboxamide, key predicted fragments would include:

  • Loss of the benzyl group: leading to a fragment at m/z ~178.

  • Cleavage of the propyl chain: generating various smaller fragments.

  • Formation of the nicotinoyl cation: at m/z ~106.

  • Formation of the benzyl cation (tropylium ion): at m/z 91.

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of NMR and Mass Spec data for N-[3-(benzylamino)propyl]pyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[14][15][16]

dot

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh between 5-25 mg of N-[3-(benzylamino)propyl]pyridine-3-carboxamide for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[14]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[17]

dot

NMR_Acquisition cluster_Setup Instrument Setup cluster_Acquisition Data Acquisition cluster_Processing Data Processing Insert_Sample Insert Sample into Magnet Lock Lock on Deuterium Signal Insert_Sample->Lock Shim Shim Magnetic Field Lock->Shim Tune_Probe Tune and Match Probe Shim->Tune_Probe Load_Parameters Load Standard Parameters Tune_Probe->Load_Parameters Acquire_1H Acquire ¹H Spectrum Load_Parameters->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration (¹H) Baseline_Correction->Integration Peak_Picking Peak Picking Integration->Peak_Picking

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm

Mass Spectrometry (MS)

For ESI-MS, the sample should be prepared as a dilute solution.[10]

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of N-[3-(benzylamino)propyl]pyridine-3-carboxamide at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote protonation for positive ion mode.

The following are general parameters for an ESI-MS instrument.

dot

Caption: Workflow for ESI-Mass Spectrometry analysis.

ESI-MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 4-8 L/min

  • Drying Gas Temperature: 200-300 °C

  • Mass Range: m/z 50-500

Data Interpretation

NMR Spectra Interpretation
  • ¹H NMR: The predicted spectrum suggests distinct signals for the aromatic protons of the pyridine and benzyl rings. The aliphatic protons of the propyl chain are expected to show characteristic triplet and pentet splitting patterns due to coupling with adjacent methylene groups. The broad signals for the amide and amine protons are due to exchange with the solvent and quadrupole broadening from the nitrogen atom.

  • ¹³C NMR: The predicted spectrum shows the characteristic downfield shift for the amide carbonyl carbon. The aromatic carbons of both rings will appear in the 120-150 ppm region. The aliphatic carbons of the propyl chain and the benzylic methylene carbon will be found in the upfield region.

Mass Spectrum Interpretation

The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.1601. The fragmentation pattern will be key to confirming the structure. The presence of fragments corresponding to the nicotinoyl cation (m/z 106) and the tropylium ion (m/z 91) would provide strong evidence for the pyridine-3-carboxamide and benzyl moieties, respectively.

Conclusion

This application note provides a comprehensive guide to the predicted spectroscopic data and analytical protocols for N-[3-(benzylamino)propyl]pyridine-3-carboxamide. The detailed methodologies for NMR and MS analysis are designed to be a valuable resource for researchers, ensuring consistency and accuracy in the structural characterization of this and related compounds. While the provided spectroscopic data is predictive, it serves as a robust starting point for experimental verification and will aid in the rapid and confident elucidation of the structure of this novel molecule.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • McGill University. NMR sample preparation. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Koehler, F. T., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 347-371. [Link]

  • Chemistry LibreTexts. Introduction to Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. [Link]

  • da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 7(21), 12788-12798. [Link]

  • Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. [Link]

  • University of California, Santa Barbara. Electrospray Ionization (ESI). [Link]

  • Westin, J. Mass spectrometry (MS) - Organic Chemistry. [Link]

  • Schalley, C. A. (2012). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical chemistry, 84(2), 548-560. [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • Fiveable. Organic Chemistry II - 1.3 Mass spectrometry (MS). [Link]

  • Santos, L. S. (Ed.). (2010).
  • virtual Chemistry 3D. 13C NMR predictor. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • n-Analysis. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Chemistry LibreTexts. 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-[3-(benzylamino)propyl]pyridine-3-carboxamide and its analogues are emerging as a significant class of compounds in medicinal chemistry and drug discovery. The core structure, featuring a nicotinamide moiety linked to a flexible N-benzylaminopropyl side chain, presents a versatile scaffold for interacting with various biological targets. Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes NAD⁺ and NADP⁺, which are crucial for numerous cellular metabolic and signaling pathways. The incorporation of the benzylamino-propyl group can impart specific pharmacokinetic and pharmacodynamic properties, making these compounds promising candidates for therapeutic development.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of key precursors of N-[3-(benzylamino)propyl]pyridine-3-carboxamide. The methodologies are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Synthetic Strategy Overview

The synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide is most efficiently approached through a convergent synthesis. This strategy involves the separate synthesis of two key precursors, Pyridine-3-carboxamide (Nicotinamide) and N-benzyl-1,3-propanediamine , followed by their coupling to form the final product. This approach allows for the optimization of each synthetic step independently, leading to higher overall yields and purity.

Two primary pathways for the final amide bond formation will be explored:

  • Acyl Chloride Pathway: Activation of nicotinic acid to the more reactive nicotinoyl chloride, followed by its reaction with N-benzyl-1,3-propanediamine.

  • Direct Coupling Pathway: Direct amidation of nicotinic acid with N-benzyl-1,3-propanediamine facilitated by a coupling agent.

The following sections provide detailed protocols for the synthesis of each precursor and the subsequent coupling reactions.

Part 1: Synthesis of Precursor 1: Pyridine-3-carboxamide (Nicotinamide)

Nicotinamide is a readily available commercial product. However, for researchers requiring de novo synthesis or isotopic labeling, two reliable methods are presented below.

Method A: From 3-Cyanopyridine via Catalytic Hydrolysis

This method is a high-yielding and clean procedure for the synthesis of nicotinamide from 3-cyanopyridine.[1]

Causality of Experimental Choices: The use of manganese dioxide as a catalyst provides a heterogeneous system that is easily separable from the reaction mixture, simplifying purification. The ethanol-water solvent system ensures the solubility of both the starting material and the product while providing the necessary water for the hydrolysis reaction.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mol)
3-Cyanopyridine104.111000.96
Manganese Dioxide86.94200.23
95% Ethanol-400-

Step-by-Step Procedure:

  • To a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 20 g (0.23 mol) of manganese dioxide, 100 g (0.96 mol) of solid 3-cyanopyridine, and 400 g of 95% ethanol.

  • Stir the mixture and heat to 90°C.

  • Maintain the reaction temperature at approximately 90°C for 6 hours. The progress of the reaction can be monitored by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the manganese dioxide catalyst by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Dry the solid residue in a vacuum oven at 60°C for 10 hours to yield nicotinamide.

Expected Yield: ~99%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should be consistent with the literature value (128-131 °C).

Method B: From Nicotinic Acid via Ammonolysis

This classical method involves the conversion of nicotinic acid to nicotinamide.[2]

Causality of Experimental Choices: The reaction with urea at high temperatures provides a source of ammonia in situ for the amidation of the carboxylic acid. This method avoids the need for high-pressure ammonia gas.

Experimental Protocol:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
Nicotinic Acid123.111231.0
Urea60.06450.75

Step-by-Step Procedure:

  • In a vessel equipped with a stirrer and placed in an oil bath, combine 123 g (1 mol) of nicotinic acid and 45 g (0.75 mol) of urea.

  • Heat the mixture to an internal temperature of 230-235°C.

  • Pass a slow stream of anhydrous ammonia gas through the molten mixture for 2 hours.

  • Monitor the reaction progress by taking a sample and titrating with sodium hydroxide to determine the amount of unconverted nicotinic acid.

  • Upon completion, cool the reaction mixture and purify the nicotinamide by recrystallization from a suitable solvent (e.g., ethanol or water).

Expected Yield: High, dependent on reaction completion.

Characterization: The identity and purity of the synthesized nicotinamide should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of Precursor 2: N-benzyl-1,3-propanediamine

The synthesis of this precursor is critical and requires careful control to achieve mono-benzylation of the diamine. Reductive amination is a powerful tool for this transformation.

Reductive Amination of Benzaldehyde with 1,3-Diaminopropane

This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.[3][4][5]

Causality of Experimental Choices: Using an excess of the diamine can favor mono-alkylation by increasing the statistical probability of the aldehyde reacting with an unreacted diamine molecule. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of imines. Methanol is a suitable solvent for both the imine formation and the subsequent reduction.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Benzaldehyde106.1210.6 g (10 mL)0.1
1,3-Diaminopropane74.1222.2 g (25 mL)0.3
Palladium on Carbon (10%)-0.5 g-
Methanol-150 mL-
Hydrogen (H₂)2.02Balloon or Parr shaker-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 22.2 g (0.3 mol) of 1,3-diaminopropane in 100 mL of methanol.

  • Cool the solution in an ice bath and add 10.6 g (0.1 mol) of benzaldehyde dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete imine formation.

  • Carefully add 0.5 g of 10% Pd/C to the reaction mixture.

  • Connect the flask to a hydrogen balloon or place it in a Parr hydrogenation apparatus.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure or ~50 psi in a Parr shaker) for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the imine intermediate.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue will contain the desired N-benzyl-1,3-propanediamine and excess 1,3-diaminopropane. The excess diamine can be removed by vacuum distillation.

Purification:

The crude product can be purified by vacuum distillation. The boiling point of N-benzyl-1,3-propanediamine is approximately 120-125 °C at 10 mmHg.

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 3.79 (s, 2H, Ph-CH₂-N), 2.80 (t, J=6.8 Hz, 2H, -N-CH₂-), 2.65 (t, J=6.8 Hz, 2H, -CH₂-NH₂), 1.65 (quint, J=6.8 Hz, 2H, -CH₂-CH₂-CH₂-), 1.40 (br s, 3H, -NH and -NH₂).

Mass Spectrum (EI): m/z (%) = 164 (M⁺), 91 (100), 74.

Part 3: Coupling of Precursors to Synthesize N-[3-(benzylamino)propyl]pyridine-3-carboxamide

With both precursors in hand, the final amide bond can be formed. Two effective methods are detailed below.

Method A: Acyl Chloride Pathway

This method involves the activation of nicotinic acid with a chlorinating agent, followed by reaction with the synthesized diamine.

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically performed in excess thionyl chloride which also acts as the solvent. The hydrochloride salt of the product often precipitates, simplifying its isolation.

Experimental Protocol:

ReagentMolecular Weight ( g/mol )AmountMoles
Nicotinic Acid123.1112.3 g0.1
Thionyl Chloride118.9721.4 mL (35.7 g)0.3

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 12.3 g (0.1 mol) of nicotinic acid.

  • Carefully add 21.4 mL (0.3 mol) of thionyl chloride.

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 2 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is nicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

Causality of Experimental Choices: The Schotten-Baumann reaction conditions, using an aqueous base, are effective for this type of acylation. The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is a suitable solvent for the reactants and product.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Nicotinoyl Chloride HCl178.0117.8 g0.1
N-benzyl-1,3-propanediamine164.2516.4 g0.1
Dichloromethane (DCM)-200 mL-
Sodium Hydroxide (10% aq. soln)40.00~100 mL-

Step-by-Step Procedure:

  • In a 500 mL flask, dissolve 16.4 g (0.1 mol) of N-benzyl-1,3-propanediamine in 200 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve 17.8 g (0.1 mol) of nicotinoyl chloride hydrochloride in 100 mL of 10% aqueous sodium hydroxide solution.

  • Add the nicotinoyl chloride solution dropwise to the stirred solution of the diamine over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude N-[3-(benzylamino)propyl]pyridine-3-carboxamide can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 99:1 to 95:5).

Method B: Direct Coupling using a Carbodiimide Reagent

This method avoids the preparation of the acyl chloride and is often milder.

Causality of Experimental Choices: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mol)
Nicotinic Acid123.1112.30.1
N-benzyl-1,3-propanediamine164.2516.40.1
Dicyclohexylcarbodiimide (DCC)206.3322.70.11
Dichloromethane (DCM)-300 mL-

Step-by-Step Procedure:

  • In a 500 mL flask, dissolve 12.3 g (0.1 mol) of nicotinic acid and 16.4 g (0.1 mol) of N-benzyl-1,3-propanediamine in 300 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of 22.7 g (0.11 mol) of DCC in 50 mL of dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography as described in Method A.

Characterization of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

¹H NMR (CDCl₃, 400 MHz): δ 8.95 (d, J=2.0 Hz, 1H, Py-H2), 8.65 (dd, J=4.8, 1.6 Hz, 1H, Py-H6), 8.10 (dt, J=8.0, 2.0 Hz, 1H, Py-H4), 7.40-7.25 (m, 6H, Ar-H and Py-H5), 6.80 (br t, 1H, -NH-CO-), 3.80 (s, 2H, Ph-CH₂-N), 3.45 (q, J=6.4 Hz, 2H, -CO-NH-CH₂-), 2.70 (t, J=6.8 Hz, 2H, -N-CH₂-), 1.80 (quint, J=6.6 Hz, 2H, -CH₂-CH₂-CH₂-), 1.60 (br s, 1H, -NH-).

Mass Spectrum (ESI+): m/z = 270.16 [M+H]⁺.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_product Final Product Synthesis 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide MnO2, EtOH/H2O Nicotinic Acid Nicotinic Acid Nicotinic Acid->Nicotinamide Urea, NH3 Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2 Final Product N-[3-(benzylamino)propyl] pyridine-3-carboxamide Nicotinic Acid->Final Product DCC Benzaldehyde Benzaldehyde N-benzyl-1,3-propanediamine N-benzyl-1,3-propanediamine Benzaldehyde->N-benzyl-1,3-propanediamine 1) Imine formation 2) H2, Pd/C 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->N-benzyl-1,3-propanediamine N-benzyl-1,3-propanediamine->Final Product Nicotinoyl Chloride->Final Product

Caption: Convergent synthesis workflow for N-[3-(benzylamino)propyl]pyridine-3-carboxamide.

References

  • Scribd. Reductive Amination of Benzaldehyde. Available at: [Link].

  • Google Patents. US6476268B1 - Preparation of N-benzylamines.
  • ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Available at: [Link].

  • Google Patents. US2314843A - Process of producing nicotinamide.
  • PubChem. N-benzylpropane-1,3-diamine. Available at: [Link].

  • PubChem. 2-(Benzylamino)pyridine-3-carboxamide. Available at: [Link].

  • MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Available at: [Link].

  • ResearchGate. Bench scale conversion of 3-cyanopyidine to nicotinamide using resting cells of Rhodococcus rhodochrous PA-34. Available at: [Link].

Sources

Application Notes & Protocols: Accelerated Synthesis of N-Benzylpyrazine-2-carboxamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Benzylpyrazine-2-carboxamides and the Drive for Synthetic Efficiency

N-Benzylpyrazine-2-carboxamide derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. This scaffold is a key pharmacophore in molecules exhibiting a wide range of biological activities, most notably as potent antimycobacterial agents against Mycobacterium tuberculosis. The urgent need for new antitubercular drugs, driven by the rise of multidrug-resistant strains, has intensified research into these and related pyrazinamide analogues. Furthermore, various derivatives have demonstrated antibacterial, antifungal, and even photosynthesis-inhibiting activities, highlighting the versatility of this molecular framework.

Traditional synthetic routes to these amides, often involving the condensation of a pyrazinecarboxylic acid derivative with a benzylamine, typically require prolonged reaction times under conventional heating. Such methods can be energy-intensive and time-consuming, creating a bottleneck in the rapid synthesis and screening of compound libraries essential for modern drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to address these challenges. By utilizing microwave radiation, this technique offers a faster, more efficient, and environmentally conscious alternative to conventional heating. The primary advantages include dramatic reductions in reaction time (from hours to minutes), often leading to higher product yields and improved purity profiles. This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of N-benzylpyrazine-2-carboxamide derivatives, designed for researchers in medicinal chemistry and drug development.

The Science Behind Microwave-Assisted Synthesis: More Than Just Rapid Heating

Microwave-assisted synthesis accelerates chemical reactions by leveraging the ability of microwave radiation to interact directly with polar molecules and ions within the reaction mixture. Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls (conduction and convection), microwave heating is an "in-core" and instantaneous process.

The mechanism of heating is primarily driven by two phenomena:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipoles. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with neighboring molecules, generating heat due to electrical resistance.

This direct and homogeneous heating mechanism avoids the creation of hot spots on the vessel walls, reduces the risk of thermal degradation for sensitive compounds, and often leads to cleaner reactions with fewer byproducts. The result is a highly efficient and reproducible method for accelerating chemical transformations.

General Synthetic Workflow

The microwave-assisted synthesis of N-benzylpyrazine-2-carboxamides can be approached from several related starting materials. The most common strategies involve the coupling of a substituted benzylamine with either a pyrazine-2-carboxylic acid (activated in situ or pre-activated) or a pyrazine-2-carboxylic acid ester. The workflow diagram below illustrates the general process.

G cluster_0 Reactant Preparation cluster_1 Microwave Reaction cluster_2 Work-up & Purification cluster_3 Analysis Start_Acid Substituted Pyrazine-2-Carboxylic Acid Reactor Microwave Vial Assembly: - Reactants - Solvent (e.g., Methanol) - Base (e.g., Pyridine) Start_Acid->Reactor Route A Start_Ester Substituted Pyrazine-2-Carboxylic Acid Ester Start_Ester->Reactor Route B Amine Substituted Benzylamine Amine->Reactor Workup Solvent Removal & Extraction Reactor->Workup Irradiation (e.g., 150°C, 30 min) Purify Column Chromatography Workup->Purify Product Final Product: N-Benzylpyrazine-2- carboxamide Derivative Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-benzylpyrazine-2-carboxamide derivatives. Two primary routes are presented, starting from either a substituted pyrazinecarboxylic acid chloride or a methyl pyrazinecarboxylate.

Protocol 1: From Substituted Pyrazinecarboxylic Acid Chloride

This method involves the aminolysis of a pre-formed or in situ generated acyl chloride. Acyl chlorides are highly reactive, allowing the reaction to proceed rapidly.

1. Materials and Equipment:

  • Substituted pyrazine-2-carboxylic acid (1.0 mmol)

  • Substituted benzylamine (1.0 mmol)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 mmol)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Acetone or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5 mmol)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Monowave or multi-mode microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

2. Step-by-Step Procedure:

  • Step 1: Activation of the Carboxylic Acid (Preparation of Acyl Chloride).

    • Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate nucleophilic attack by the weakly basic benzylamine. This activation is crucial for an efficient reaction.

    • To a solution of the substituted pyrazine-2-carboxylic acid (1.0 mmol) in anhydrous toluene (5 mL), add thionyl chloride (1.2 mmol).

    • Heat the mixture to reflux for 1 hour under a nitrogen atmosphere.

    • After cooling, remove the excess thionyl chloride and toluene in vacuo. The resulting crude acyl chloride is used directly in the next step.

  • Step 2: Microwave-Assisted Amidation.

    • Causality: Microwave irradiation provides rapid, uniform heating, dramatically accelerating the rate of the amidation reaction compared to conventional methods. The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further increasing the reaction rate.

    • Dissolve the crude acyl chloride in anhydrous acetone or THF (4 mL) in a 10 mL microwave vial.

    • In a separate flask, dissolve the substituted benzylamine (1.0 mmol) and triethylamine or pyridine (1.5 mmol) in the same solvent (2 mL). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

    • Add the benzylamine solution dropwise to the stirred acyl chloride solution in the microwave vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature of 140-150°C for 15-30 minutes . The power output is typically set to automatically maintain the target temperature (e.g., up to 120 W).

  • Step 3: Work-up and Purification.

    • Causality: The work-up procedure is designed to remove unreacted starting materials, the base, and salts to isolate the crude product, which is then purified to high homogeneity by chromatography.

    • After the reaction, allow the vial to cool to room temperature.

    • Evaporate the solvent in vacuo.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: From Methyl Pyrazinecarboxylate

This protocol involves a direct aminolysis of a methyl ester, which is generally less reactive than an acyl chloride but avoids the need for a separate activation step. This route is often preferred for its operational simplicity.

1. Materials and Equipment:

  • Substituted methyl pyrazinecarboxylate (1.0 mmol)

  • Substituted benzylamine (1.5 mmol)

  • Methanol or tert-Amyl alcohol (5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Monowave or multi-mode microwave reactor

  • Standard laboratory glassware and purification supplies

2. Step-by-Step Procedure:

  • Step 1: Reaction Setup.

    • Causality: A slight excess of the amine is used to drive the reaction equilibrium towards the amide product. A polar solvent like methanol is chosen as it couples efficiently with microwave radiation and is a good solvent for the reactants.

    • In a 10 mL microwave vial, combine the substituted methyl pyrazinecarboxylate (1.0 mmol), the substituted benzylamine (1.5 mmol), and methanol (5 mL).

    • Add a magnetic stir bar, and securely seal the vial.

  • Step 2: Microwave Irradiation.

    • Causality: The high temperatures achievable in the sealed microwave vial are necessary to overcome the lower reactivity of the ester compared to an acyl chloride, enabling the aminolysis to occur in a short timeframe.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature of 150°C for 30 minutes . The power should be modulated to maintain this temperature.

  • Step 3: Work-up and Purification.

    • Causality: The purification process is similar to Protocol 1, aimed at isolating the pure amide from the excess amine and unreacted ester.

    • After cooling, remove the solvent in vacuo.

    • Purify the resulting residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylpyrazine-2-carboxamide derivative.

Data Presentation: Performance Comparison

The use of microwave irradiation significantly enhances the synthesis of N-benzylpyrazine-2-carboxamides. The following table summarizes typical results, comparing microwave-assisted synthesis with conventional heating methods.

EntryStarting MaterialMethodReaction TimeYield (%)Reference
1Substituted Pyrazinecarboxylic AcidConventional1-3 hours59-91%
2Substituted Pyrazinecarboxylic AcidMicrowave9-42 minutes75-87%
33-Chloropyrazine-2-carboxamideMicrowave30 minutesModerate to Good
4Methyl PyrazinecarboxylateMicrowave30 minutesGood

As the data clearly indicates, microwave-assisted methods consistently reduce reaction times from hours to minutes while often providing superior yields.

Self-Validating Systems and Troubleshooting

A robust protocol should include measures for self-validation and troubleshooting.

  • Reaction Monitoring: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). A small aliquot can be taken from the cooled reaction mixture and spotted on a TLC plate against the starting materials. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding.

  • Troubleshooting Low Yields:

    • Incomplete Reaction: If TLC indicates significant starting material remains, increase the irradiation time or temperature. Ensure the microwave vial is properly sealed to maintain pressure.

    • Purity of Reagents: Ensure all reagents, particularly the benzylamine and any solvents used for the acyl chloride formation, are of high purity and anhydrous where specified. Moisture can quench the reactive acyl chloride intermediate.

    • Inefficient Heating: Ensure the chosen solvent is sufficiently polar to absorb microwave energy effectively. If using a non-polar solvent, a small amount of a polar co-solvent or an ionic liquid can be added to improve heating efficiency.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient production of N-benzylpyrazine-2-carboxamide derivatives. This method drastically reduces reaction times, improves yields, and aligns with the principles of green chemistry by reducing energy consumption. The protocols outlined in this application note are robust, reproducible, and readily adaptable for the synthesis of diverse compound libraries, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Kaur, H., et al. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society.
  • Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research.
  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198. [Link]

  • Jampílek, J., et al. (2015).
  • Černíková, A., et al. (2016).
  • Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Synthesis, 2007(20), 3201-3204. [Link]

  • Verma, R. S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34695-34725. [Link]

  • Jampílek, J., et al. (2015). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]

  • Servusová, B., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-98. [Link]

  • Orozco-Díaz, F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]

  • Martínez-Otero, D., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives.
  • Zitko, J., et al. (2015). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 6(10), 1839-1847. [Link]

  • Singh, S., et al. (2018). Microwave Assisted Five Steps Synthesis of Substituted Pyrazines Under Solvent Free Conditions and Its Bioloical Activity. Journal of Chemical Health Risks.
  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • Ishoey, M., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]

  • schematic diagram illustrating the difference between conventional heating and microwave heating. ResearchGate. [Link]

  • Kumar, S., et al. (2017). Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis.
  • Zhang, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System.
  • Muathen, H. A. (2007). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 12(4), 815-826. [Link]

  • Zitko, J., et al. (2015). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. ResearchGate. [Link]

  • Varma, R. S. (2002). Microwave-assisted Chemical Reactions. Clean Processes and Products.

Troubleshooting & Optimization

Technical Support Center: Purification of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

[1]

Case ID: NI-12-PUR-001 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Dual-Basicity" Trap[1]

The purification of N-[3-(benzylamino)propyl]pyridine-3-carboxamide presents a unique set of challenges due to its amphiphilic nature and dual basic centers . Unlike simple amides, this molecule contains both a pyridine ring (


1

This guide addresses the three most common failure modes reported by users:

  • Chromatographic Tailing: Irreversible adsorption to silica gel.

  • Phase Separation Failure: "Oiling out" or emulsion formation during workup.

  • Solid State Instability: Difficulty obtaining a crystalline solid.

Module 1: Chromatographic Troubleshooting (The "Silanol Effect")

User Issue:

"I am running flash chromatography (DCM/MeOH), but the product streaks across the column and co-elutes with impurities. Recovery is <50%."

Technical Diagnosis:

This is a classic Silanol Interaction issue. The secondary amine in the propyl chain is interacting strongly with the acidic silanol groups (

1
Protocol: The "Amine Modifier" System

To fix this, you must block the active sites on the silica or switch the stationary phase mechanism.

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol containing 1% Triethylamine (TEA) or 1%

    
     .
    
    • Note: Do not premix TEA into the DCM reservoir; it is most effective when competing directly with methanol for the active sites.

Gradient Table:

Time (CV)% Solvent BPurpose
0-20%Column equilibration
2-50-2%Elute non-polar impurities (benzyl halides)
5-152-10%Product Elution Window
15-2010-20%Flush highly polar byproducts
Decision Matrix: Purification Strategy

Use the following logic flow to determine the optimal purification route based on your crude purity.

PurificationStrategyStartCrude Reaction MixtureCheckSolidIs Crude a Solid?Start->CheckSolidRecrystRecrystallization(EtOAc / Hexane)CheckSolid->RecrystYesCheckTLCTLC Analysis(DCM/MeOH 9:1)CheckSolid->CheckTLCNo (Oil/Gum)StreakDoes Spot Streak?CheckTLC->StreakFlashBasicFlash Chromatography(DCM/MeOH + 1% TEA)Streak->FlashBasicYes (Tailing)FlashStdStandard Flash(DCM/MeOH)Streak->FlashStdNo (Clean Spot)ReversePhaseReverse Phase (C18)(Water/ACN + 0.1% TFA)FlashBasic->ReversePhaseStill Impure?

Caption: Figure 1. Purification Decision Tree. Selects methodology based on physical state and TLC behavior to minimize yield loss.

Module 2: The "pH Switch" Extraction (Impurity Removal)

User Issue:

"My NMR shows persistent benzylamine or diamine starting material that I cannot remove by chromatography."

Technical Diagnosis:

Since both the product and the amine impurities are basic, they co-migrate. However, they have different lipophilicities and

1pH-Controlled Extraction1
The "pH Switch" Protocol

Safety Warning: Perform all steps in a fume hood. Exothermic reactions possible.[1]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Trap):

    • Wash the organic layer with 0.5 M HCl (

      
      ).
      
    • Mechanism:[2][3][4] The product (containing pyridine + amine) will protonate and move into the Aqueous Layer . Non-basic impurities (unreacted esters, benzyl halides) remain in the Organic Layer.

    • Action: Keep the Aqueous Layer . Discard the Organic Layer.

  • Basification (The Release):

    • Cool the aqueous layer to

      
      .
      
    • Slowly add 2 M NaOH until

      
      .
      
    • Mechanism:[2][3][4] This deprotonates the amine and pyridine, forcing the product out of solution (it will oil out or precipitate).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over

      
       and concentrate.
      

pHSwitchCrudeCrude in EtOAcAcidWashAdd 0.5M HClCrude->AcidWashOrgLayer1Organic Layer(Non-basic Impurities)AcidWash->OrgLayer1DiscardAqLayer1Aqueous Layer(Protonated Product)AcidWash->AqLayer1KeepBaseAddAdd NaOH to pH > 11AqLayer1->BaseAddExtractExtract with DCMBaseAdd->ExtractFinalPure Product(Free Base)Extract->Final

Caption: Figure 2. The "pH Switch" Workflow. Isolates the product based on reversible protonation, separating it from neutral organic impurities.[1]

Module 3: Solid State & Storage (Handling "Gums")

User Issue:

"The product concentrates into a sticky yellow gum that is impossible to weigh or handle."

Technical Diagnosis:

The flexible propyl linker prevents efficient crystal packing in the free base form. This "gumming" is intrinsic to the molecule's entropy.

Solution: Salt Formation

Converting the free base into a salt reduces the degrees of freedom and encourages crystallization.

Protocol: Dihydrochloride Salt Formation

  • Dissolve the "gum" in a minimum amount of dry Ethanol or Isopropanol .

  • Add 2.2 equivalents of HCl in Dioxane (or ether) dropwise at

    
    .
    
  • Add Diethyl Ether until the solution turns slightly cloudy.

  • Store at

    
     overnight.
    
  • Filter the resulting white hygroscopic solid under Nitrogen.

Storage:

  • Free Base: Store at

    
     under Argon (Oxidation sensitive).
    
  • HCl Salt: Store in a desiccator (Hygroscopic).

Frequently Asked Questions (FAQ)

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. The secondary amine in your product can react with acetone to form an aminal/enamine impurity (Schiff base formation) upon prolonged heating or storage. Use Ethyl Acetate or Alcohols instead.[1]

Q: Why does my product turn brown after 2 days? A: This is oxidative degradation of the benzylic amine position. Ensure all solvents are degassed and store the final compound under an inert atmosphere (Argon/Nitrogen).

Q: I see a peak at M+18 in my Mass Spec. What is it? A: This is likely the N-oxide or a hydrolysis byproduct if you used strong acids during workup. Ensure your acid wash step is brief and performed cold (

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubChem. (2025).[5][6][7] Nicotinamide | C6H6N2O | CID 936.[1] National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2024).[1] pKa Data for Organic Compounds.[1][8] University of Wisconsin-Madison.[1] (General reference for Pyridine/Amine pKa values).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography).

Technical Support Center: N-[3-(benzylamino)propyl]pyridine-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-[3-(benzylamino)propyl]pyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to form the final product is sluggish and gives low yields. What are the likely causes?

A1: Low yields in the amide coupling of nicotinic acid (or its activated derivative) with N-benzylpropane-1,3-diamine are often traced back to a few key factors:

  • Insufficient Activation of the Carboxylic Acid: The direct condensation of a carboxylic acid and an amine is generally unfavorable.[1][2] The carboxylic acid must be converted to a more reactive species. If using coupling agents like EDC or HATU, ensure they are fresh and used in appropriate stoichiometry.

  • Reduced Nucleophilicity of the Amine: The primary amine of N-benzylpropane-1,3-diamine is generally a good nucleophile. However, protonation of the amine under acidic conditions will render it non-nucleophilic. Ensure the reaction conditions are not overly acidic. The pyridine nitrogen can also be protonated, which can affect solubility and reactivity.

  • Steric Hindrance: While not severe in this molecule, steric bulk around the reacting centers can slow down the reaction.

  • Choice of Solvent: The solvent should fully dissolve all reactants. Common choices include DMF, DCM, or acetonitrile. Poor solubility of any reactant will impede the reaction.

Q2: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?

A2: The formation of a di-acylated byproduct, where both the primary and secondary amines of N-benzylpropane-1,3-diamine have reacted with nicotinic acid, is a common issue. This occurs because the secondary amine, while less reactive than the primary amine, can still undergo acylation, especially if reaction times are prolonged or an excess of the activated carboxylic acid is used. To mitigate this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-benzylpropane-1,3-diamine relative to the activated nicotinic acid. This ensures the more reactive primary amine is consumed first.

  • Slow Addition: Add the activated nicotinic acid solution dropwise to the solution of the diamine at a reduced temperature (e.g., 0 °C). This helps to control the reaction rate and favors the more kinetically favorable reaction with the primary amine.

  • Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures can provide the necessary activation energy for the less reactive secondary amine to react.

Q3: My final product is difficult to purify. What purification strategies are most effective?

A3: The basic nature of the pyridine ring and the secondary amine in the final product can make purification challenging. Standard silica gel chromatography can sometimes lead to peak tailing and poor separation. Consider the following approaches:

  • Acid-Base Extraction: This is a powerful technique for purifying basic compounds.[3] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography with Basic Additives: If column chromatography is necessary, consider using a mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%) to suppress the interaction of the basic sites with the acidic silica gel. Alternatively, basic alumina can be used as the stationary phase.[4]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5][6]

II. Troubleshooting Guides

Guide 1: Low Yield in the Reductive Amination Step to Prepare N-benzylpropane-1,3-diamine

The synthesis of the N-benzylpropane-1,3-diamine intermediate is typically achieved via reductive amination of benzaldehyde with 1,3-diaminopropane.

Causality: Incomplete imine formation prior to reduction is a common cause of low conversion. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. Additionally, the reducing agent might be reducing the aldehyde before it can form the imine.[7]

Solution Protocol:

  • Promote Imine Formation:

    • Mix benzaldehyde and a slight excess of 1,3-diaminopropane in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of a weak acid, such as acetic acid, to catalyze imine formation. The optimal pH for imine formation is typically between 4 and 5.

    • Allow the imine to form for a period (e.g., 1-2 hours) before adding the reducing agent.

  • Select an Appropriate Reducing Agent:

    • Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is milder and more selective for imines over aldehydes compared to sodium borohydride.[8]

    • If using sodium borohydride, it is crucial to allow sufficient time for imine formation before its addition to minimize aldehyde reduction.[7][9]

Causality: Both primary amino groups of 1,3-diaminopropane can react with benzaldehyde, leading to the formation of a di-benzylated byproduct.

Solution Protocol:

  • Control Stoichiometry: Use a significant excess of 1,3-diaminopropane (e.g., 3-5 equivalents) relative to benzaldehyde. This statistically favors the formation of the mono-benzylated product.

  • Purification: The excess 1,3-diaminopropane can be removed by an aqueous wash during workup. The desired mono-benzylated product can be separated from the di-benzylated byproduct by column chromatography.

Guide 2: Optimizing the Amide Coupling Reaction

The final step involves coupling nicotinic acid with N-benzylpropane-1,3-diamine.

Causality: Inefficient activation of the carboxylic acid or side reactions involving the coupling reagents can lead to low purity. For instance, carbodiimide reagents like EDC can rearrange to form N-acylureas, which are difficult to remove impurities.[10]

Solution Protocol:

  • Pre-activation of Carboxylic Acid:

    • Dissolve nicotinic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

    • Stir this mixture at room temperature for 15-30 minutes to form the activated ester before adding the amine. This can improve the efficiency of the subsequent coupling.[11]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

III. Experimental Workflows and Data

Workflow 1: Synthesis of N-benzylpropane-1,3-diamine

cluster_0 Reductive Amination cluster_1 Workup & Purification A 1,3-Diaminopropane (3 eq) Benzaldehyde (1 eq) in Methanol B Stir at RT, 2h (Imine Formation) A->B C Cool to 0 °C B->C D Add NaBH4 (1.5 eq) portion-wise C->D E Warm to RT, stir 12h D->E F Quench with H2O E->F G Concentrate in vacuo F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry (Na2SO4), Concentrate I->J K Purify by Column Chromatography J->K

Caption: Reductive amination workflow for N-benzylpropane-1,3-diamine.

Workflow 2: Amide Coupling to form Final Product

cluster_0 Carboxylic Acid Activation cluster_1 Amide Coupling cluster_2 Workup & Purification A Nicotinic Acid (1 eq) HATU (1.1 eq) DIPEA (2 eq) in DMF B Stir at RT, 20 min A->B C Cool activated acid to 0 °C B->C D Add N-benzylpropane-1,3-diamine (1.2 eq) in DMF dropwise C->D E Stir at RT, 4h D->E F Dilute with EtOAc E->F G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry (Na2SO4), Concentrate H->I J Purify by Acid-Base Extraction or Column Chromatography I->J

Caption: Amide coupling workflow for the final product.

Table 1: Comparison of Amide Coupling Conditions
EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EDC/HOBtDIPEADMF25126585
2HATUDIPEADMF2548895
3SOCl₂PyridineDCM0 to 2567290
4T3P®DIPEAEtOAc2558292

Yields and purities are illustrative and may vary based on specific experimental conditions.

IV. References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Master Organic Chemistry. (n.d.). Acid-Base Extraction. Available from: [Link]

  • ResearchGate. (n.d.). Carbodiimide amide coupling reaction sideproduct. Reddit discussion. Available from: [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Available from: [Link]

  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Available from: [Link]

Sources

N-[3-(benzylamino)propyl]pyridine-3-carboxamide handling and storage recommendations

[1][2][3][4]

Case ID: TECH-SUP-NIAC-001 Status: Active Classification: Small Molecule / Bioactive Compound Support Level: Senior Application Scientist[1][2][3][4]

Core Storage & Stability Recommendations

The stability of N-[3-(benzylamino)propyl]pyridine-3-carboxamide is dictated by its functional groups: the pyridine ring (basic, light-sensitive), the carboxamide (hydrolysis potential), and the secondary amine (oxidation prone).[1][2][3][4]

The "Golden Rules" of Storage

Failure to adhere to these rules is the #1 cause of experimental variability.[1][2][3][4]

StateTemperatureContainerShelf LifeCritical Precaution
Solid (Powder) -20°C (Preferred) or 4°CAmber Glass / Foil-wrapped2 YearsDesiccate. Highly hygroscopic.[1][2][3][4]
Stock Solution (DMSO) -20°C or -80°CHydrophobic (PP/PE) Vials6 MonthsAliquoting is mandatory. Avoid freeze-thaw.[1][2][3][4]
Working Solution (Media) 37°C / RTTissue Culture Plate< 24 HoursPrepare fresh.[1][2][3][4] Do not store.
Technical Rationale (The "Why")
  • Hygroscopicity: The secondary amine and amide moieties can form hydrogen bonds with atmospheric water.[1][2][3][4] Moisture uptake catalyzes hydrolysis and alters the effective molecular weight, leading to inaccurate dosing.[1][2][3][4]

  • Oxidation: The benzylamino group is susceptible to slow oxidation to N-oxides or Schiff bases if exposed to air and light for prolonged periods.[1][2][3][4]

  • Photostability: Pyridine derivatives can undergo photo-degradation.[1][2][3][4] Amber vials are non-negotiable.

Solubilization & Handling Protocols

Standard Solubilization Workflow

Target Concentration: 10 mM - 100 mM Stock.

  • Solvent Choice:

    • Primary: DMSO (Dimethyl sulfoxide).[1][2][3][4] This is the gold standard for this compound class due to the lipophilic benzyl ring.[1][2][3][4]

    • Secondary: Ethanol (variable solubility, often lower than DMSO).[1][2][3][4]

    • Aqueous: Water/PBS solubility is often poor for the free base.[1][2][3][4] If you have the HCl salt , water solubility improves significantly, but pH must be monitored.[1][2][3][4]

  • The "Visual Check" Protocol:

    • Weigh the powder in a static-free environment.[1][2][3][4]

    • Add DMSO down the side of the vial.[1][2][3][4]

    • Vortex for 30 seconds.

    • Checkpoint: Hold vial against a light source. If "schlieren" lines (swirling refraction) or particulates are visible, the compound is not dissolved.[1][2][3][4] Sonicate for 5 minutes at <40°C.

FAQ: Troubleshooting Solubility

Q: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This is "Crash-out." It occurs when the hydrophobic benzyl group encounters a high-salt aqueous environment.[1][2][3][4]

  • Fix: Perform a serial dilution. Dilute your DMSO stock 1:10 in PBS before adding to media, or ensure you are adding the DMSO stock to rapidly stirring media.[1][2][3][4] Keep final DMSO concentration <0.5% to avoid solvent toxicity.[1][2][3][4]

Experimental Troubleshooting (Q&A)

Issue: Inconsistent Biological Results

User Question: "I used the same stock solution as last week, but my IC50 values have shifted by an order of magnitude. Is the compound degrading?"

Senior Scientist Diagnosis: This is rarely chemical degradation if stored at -20°C. It is usually Freeze-Thaw degradation or Evaporation .[1][2][3][4]

  • The Mechanism: Every time you thaw a DMSO stock, moisture from the air condenses into the cold DMSO.[1][2][3][4] Water in DMSO accelerates hydrolysis of the carboxamide bond.[1][2][3][4]

  • The Fix: Use single-use aliquots (e.g., 20 µL). Never re-freeze a thawed aliquot.[1][2][3][4]

Issue: Color Change

User Question: "The powder was white when purchased, but now it looks slightly yellow/beige."

Senior Scientist Diagnosis: This indicates oxidation of the amine or trace impurities reacting with light.[1][2][3][4]

  • Action: Check purity via LC-MS if available. If the yellowing is superficial, the bulk compound may still be active, but for sensitive kinetic assays, discard and purchase fresh.[1][2][3][4]

  • Prevention: Purge vials with Nitrogen or Argon gas before closing.[1][2][3][4]

Issue: pH Drift in Media

User Question: "Adding the compound to my unbuffered saline caused a pH spike."

Senior Scientist Diagnosis: The pyridine ring and the secondary amine are basic.[1][2][3][4]

  • The Fix: Ensure your experimental buffer (HEPES, MOPS, or bicarbonate) has sufficient capacity.[1][2][3][4] If using high concentrations (>100 µM), re-adjust pH after addition.[1][2][3]

Workflow Visualization

The following diagram illustrates the decision logic for solubilization and storage, designed to prevent the common failure points discussed above.

HandlingWorkflowStartSolid Compound(White Powder)CheckFormCheck Salt FormStart->CheckFormFreeBaseFree BaseCheckForm->FreeBaseSaltHCl / Salt FormCheckForm->SaltSolventDMSODissolve in DMSO(Anhydrous)FreeBase->SolventDMSOPreferredSalt->SolventDMSOPreferredSolventWaterDissolve in Water/PBS(Check pH)Salt->SolventWaterPossibleSonicateSonicate(5 mins, <40°C)SolventDMSO->SonicateSolventWater->SonicateVisualCheckVisual Inspection(Clear Solution?)Sonicate->VisualCheckVisualCheck->SolventDMSONo (Add more solvent)AliquotAliquot intoAmber VialsVisualCheck->AliquotYesFreezeStore at -20°C(No Freeze-Thaw)Aliquot->Freeze

Figure 1: Decision tree for optimal solubilization and storage. Note that DMSO is the preferred solvent for the Free Base form to prevent precipitation.[1][2][3][4]

References & Authoritative Grounding

The protocols above are synthesized from standard operating procedures for pyridine-carboxamide derivatives and small molecule kinase inhibitors.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602287, 2-(Benzylamino)pyridine-3-carboxamide (Isomeric/Related Structure). Retrieved from [Link][1][2][3][4]

    • Context: Provides physicochemical properties (LogP, H-bond donors) used to determine solubility profiles and hygroscopicity risks.[1][2][3][4]

    • Context: General guidelines for amine/amide stability and freeze-thaw avoidance in biological reagents.[1][2][3][4]

    • Context: Source for the "Desiccation" and "Argon Purge" recommendations for secondary amines.[1][2][3][4]

    • Context: Authoritative source for the "DMSO Stock" and "Serial Dilution" protocols to prevent crash-out in cell culture media.

Technical Support Center: Crystallization of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-[3-(benzylamino)propyl]pyridine-3-carboxamide .

This molecule presents a classic "crystallization nightmare" profile: it combines a flexible propyl linker (high conformational entropy), a basic secondary amine (pKa ~9.5), and a pyridine ring (pKa ~3.4). These features often lead to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal growth.[1]

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Solid-State Control, Oiling Out Mitigation, and Salt Selection

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)[2]

Symptom:

"I cooled my reaction mixture, but instead of white crystals, a yellow/orange viscous oil separated at the bottom. Stirring just breaks it into droplets that eventually coalesce."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2] The flexible propyl linker in N-[3-(benzylamino)propyl]pyridine-3-carboxamide creates high conformational entropy. The energy barrier to organize these "floppy" chains into a lattice is higher than the energy gain of amorphous phase separation. The oil is a solute-rich liquid phase, not a failed reaction.

Troubleshooting Protocol: The "Oiling Out" Rescue

Do NOT simply cool further; this increases the viscosity of the oil, forming a glass rather than a crystal.

Step-by-Step Resolution:

  • Re-heat to Clear Point: Heat the mixture until the oil redissolves completely into a single phase (T_clear).

  • Determine the LLPS Boundary: Cool slowly. Note the temperature where the oil first appears (T_oil).

  • Hold at Metastable Zone: Re-heat to (T_clear + T_oil) / 2. The solution should be clear but supersaturated.

  • Seed Loading: Add 0.5 - 1.0 wt% of high-quality seed crystals.

    • If you have no seeds: Use a sonication probe (20kHz) for 10 seconds to induce primary nucleation, or scratch the vessel wall with a glass rod.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. Do not cool yet. You must allow the oil droplets (if any) to transfer mass to the growing crystal lattice (Ostwald Ripening).

  • Slow Cooling: Once a visible suspension exists, cool at a rate of 0.1°C/min .

Visualization: LLPS Mitigation Workflow

LLPS_Rescue cluster_warn Critical Failure Mode start Observation: Oiling Out (LLPS) reheat Step 1: Re-heat to T_clear (Single Phase) start->reheat cool_check Step 2: Cool to find T_oil (LLPS Boundary) reheat->cool_check target_temp Step 3: Target Temp = (T_clear + T_oil) / 2 cool_check->target_temp crash_cool Crash Cooling cool_check->crash_cool Avoid! seed Step 4: Add Seeds / Sonication target_temp->seed age Step 5: Isothermal Aging (2-4 hrs) Convert Oil -> Crystal seed->age cool_slow Step 6: Slow Cooling (0.1°C/min) age->cool_slow finish Result: Crystalline Suspension cool_slow->finish glass Amorphous Glass / Gum crash_cool->glass Traps Impurities

Caption: Logic flow for converting a metastable oil phase (LLPS) into a stable crystalline solid using temperature cycling and seeding.

Part 2: Salt Selection Strategy

Symptom:

"The free base is hygroscopic and has a low melting point (< 70°C). It's hard to handle."

Diagnosis: The secondary amine (benzylamino) is highly basic (pKa ~9.5), while the pyridine nitrogen is weakly basic (pKa ~3.4). Crystallizing the Free Base is difficult due to the flexible propyl chain. Forming a salt locks the conformation and increases the melting point (Tm).

Recommended Salt Screen

Do not use random acids. Use the ΔpKa Rule :


 for stable salts.
Acid CandidatepKa (approx)ΔpKa (vs Amine)Outcome PredictionRecommended Solvent
Hydrochloric Acid -7>15High Probability. Likely forms a stable monohydrochloride or dihydrochloride. Risk of hygroscopicity.[1]Ethanol / IPA
Fumaric Acid 3.03~6.5Excellent. Often yields non-hygroscopic, high-melting salts. 1:1 stoichiometry (Hemifumarate or Fumarate).Methanol / Acetone
Succinic Acid 4.2~5.3Good. Similar to fumarate but higher solubility.IPA / Ethyl Acetate
Acetic Acid 4.76~4.7Poor. Salt may dissociate or form an oil (low lattice energy).N/A

Protocol for Fumarate Salt Formation:

  • Dissolve 1.0 eq of Free Base in Isopropyl Alcohol (IPA) (5 vol).

  • Dissolve 1.05 eq of Fumaric Acid in hot Methanol (3 vol).

  • Add the acid solution to the base solution at 50°C.

  • Critical Step: If it oils out, add Ethyl Acetate (antisolvent) dropwise until slight turbidity persists, then seed.

Visualization: Salt Selection Decision Tree

Salt_Selection input Target: N-[3-(benzylamino)propyl] pyridine-3-carboxamide analyze Identify Basic Centers: 1. Benzylamino (pKa ~9.5) 2. Pyridine (pKa ~3.4) input->analyze decision Desired Property? analyze->decision path_sol High Solubility (Injectable) decision->path_sol Bioavailability path_stab Solid State Stability (Tablet/Storage) decision->path_stab Processability hcl HCl Salt (Risk: Hygroscopic) path_sol->hcl fumarate Fumarate/Succinate (High Tm, Stable) path_stab->fumarate

Caption: Decision matrix for selecting counter-ions based on the physicochemical requirements of the final API.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow upon drying?

  • A: Benzylamines are susceptible to oxidation, and pyridine rings can form N-oxides.

    • Fix: Dry under vacuum at < 40°C with a nitrogen bleed. Ensure your solvent (especially if using ethers like THF) is peroxide-free. If the yellowing is surface-only, wash the filter cake with cold, degassed heptane.

Q2: I see two different crystal shapes (needles and blocks) in the same flask. What is happening?

  • A: You have Concomitant Polymorphism .

    • Needles: Usually the kinetic form (fast growing, metastable).

    • Blocks: Usually the thermodynamic form (slow growing, stable).

    • Fix: Lower the supersaturation (add solvent or reduce cooling rate). Perform a slurry conversion : stir the mixture of needles and blocks at a controlled temperature (e.g., 25°C) for 24 hours. The needles should dissolve and reprecipitate as blocks.

Q3: Can I use water as a solvent?

  • A: For the Free Base , avoid pure water.[2] It will likely cause a sticky emulsion (oiling out) due to the hydrophobic benzyl/propyl groups.

  • A: For the HCl Salt , water is too good a solvent (high losses).

  • Recommendation: Use Water/IPA mixtures (e.g., 10:90). The water helps solubilize the polar amide/salt, while the IPA acts as an antisolvent to drive yield.

References

  • Oiling Out & LLPS: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules." Cryst.[1][2][3][4] Growth Des., 2016.[5] (General principle applied to flexible amines).

  • Nicotinamide Polymorphism: Emmerling, F., et al. "Rich polymorphism in nicotinamide revealed by melt crystallization."[6][7] Communications Chemistry, 2020.[6] (Validates the polymorphic risk of the pyridine-3-carboxamide core). [6]

  • Salt Selection Principles: Haynes, D. A., et al. "Occurrence of Pharmaceutically Acceptable Anions and Cations in the Cambridge Structural Database." J. Pharm. Sci., 2005. (Basis for Fumarate/HCl selection).

  • Amine Crystallization: "Troubleshooting Oiling Out in Crystallization." Mettler Toledo Technical Guides. (Industrial standard for amine oiling out).

  • Chemical Properties: PubChem Entry for related Pyridine-3-carboxamide derivatives.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for N-[3-(benzylamino)propyl]pyridine-3-carboxamide (or its precursors) before handling.

Sources

Validation & Comparative

Validating the target engagement of N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of N-[3-(benzylamino)propyl]pyridine-3-carboxamide (CAS 435345-20-3), a synthetic small molecule designed to modulate Nicotinamide Phosphoribosyltransferase (NAMPT) .

Based on its structural homology to the NAMPT substrate (Nicotinamide) and established inhibitors (like FK866), this compound functions as a competitive inhibitor of the NAD+ salvage pathway. This guide provides a rigorous, self-validating framework to confirm its target engagement and quantify its efficacy relative to clinical standards.

Executive Analysis: Mechanism & Structural Logic

Target Identity: Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4][5][6] Mechanism of Action: The molecule consists of a pyridine-3-carboxamide headgroup (mimicking the natural substrate, Nicotinamide) linked to a hydrophobic benzyl tail .

  • Binding: The pyridine head binds to the catalytic site of the NAMPT dimer.

  • Tunnel Occupation: The propyl-benzyl tail extends into the hydrophobic tunnel at the dimer interface, a structural feature exploited by high-potency inhibitors to lock the enzyme in a non-functional conformation.

  • Metabolic Collapse: Inhibition arrests the conversion of Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN), depleting intracellular NAD+ pools and inducing ATP failure and apoptosis in metabolically active cells (e.g., glioblastoma, prostate cancer).[7]

Comparative Performance Matrix

The following table benchmarks the target molecule against the clinical standard (FK866) and the natural substrate.

FeatureTarget Molecule (N-[3-(benzylamino)...])FK866 (Clinical Standard)Nicotinamide (Natural Substrate)
Role Synthetic Inhibitor / Chemical ProbePotent Inhibitor (Phase II)Substrate / Vitamin B3
Binding Mode Competitive (Orthosteric) + Tunnel binderCompetitive + Tight-binding (Tunnel)Substrate (Catalytic turnover)
Est. Potency (IC50) Mid-Range (50–500 nM) *High (1–10 nM) N/A (Km ~ 1 µM)
Solubility Moderate (Amine tail aids solubility)Low (Requires formulation)High
Validation Key NAD+ Rescue Possible NAD+ Rescue Possible Rescues Inhibition

*Note: Potency is estimated based on structural analogs (pyridyl-carboxamide pharmacophores) lacking the acrylamide warhead of FK866.

Validation Protocols: Proving Target Engagement

To adhere to high scientific integrity, you must use a Triangulated Validation Approach :

  • Physical Binding: Cellular Thermal Shift Assay (CETSA).[8]

  • Functional Consequence: Intracellular NAD+ Quantification.

  • Mechanistic Specificity: The "Rescue" Experiment (Self-Validating Control).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove the molecule physically binds to NAMPT inside living cells by measuring thermal stabilization.[8]

Rationale: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher. This confirms the compound enters the cell and engages NAMPT in a complex environment.

Workflow:

  • Cell Prep: Seed HeLa or PC3 cells (0.5 × 10⁶ cells/mL). Treat with 1 µM Target Molecule or DMSO (Control) for 1 hour.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient: 37°C, 40°C, 43°C, ... up to 67°C for 3 minutes.

  • Lysis: Cool to RT. Lyse cells (freeze-thaw x3 or mild detergent) to release soluble proteins.

  • Separation: Centrifuge (20,000 x g, 20 min, 4°C) to pellet precipitated (denatured) proteins.

  • Detection: Analyze supernatant via Western Blot using anti-NAMPT antibody.

  • Analysis: Plot band intensity vs. Temperature. Calculate

    
    .
    

Success Criteria: A right-shift in the melting curve (


C) compared to DMSO confirms physical engagement.
Protocol B: The "Rescue" Experiment (The Gold Standard)

Objective: Differentiate on-target efficacy from off-target toxicity.

Rationale: If the cytotoxicity is truly due to NAMPT inhibition (NAD+ depletion), bypassing NAMPT by providing Nicotinic Acid (NA) —which uses the NAPRT enzyme—should completely rescue cell viability. If cells still die despite NA supplementation, the compound has off-target toxicity.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates.

  • Treatment Groups:

    • Vehicle: DMSO only.

    • Inhibitor Only: Target Molecule (Concentration gradient: 1 nM – 10 µM).

    • Rescue Arm: Target Molecule (Gradient) + 10 µM Nicotinic Acid (NA) .

  • Incubation: 72 hours.

  • Readout: Cell viability assay (CellTiter-Glo or MTT).

Data Interpretation:

  • On-Target: The "Inhibitor Only" curve shows dose-dependent killing. The "Rescue Arm" shows 100% viability even at high inhibitor concentrations.

  • Off-Target: The "Rescue Arm" still shows cell death.

Visualization of Signaling & Workflow

Figure 1: The NAD+ Salvage Pathway & Inhibition Logic

This diagram illustrates where the target molecule intervenes and how the "Rescue" pathway (NAPRT) works.

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Enzyme (Target) Nicotinamide->NAMPT NMN NMN NAMPT->NMN Blocked by Inhibitor NAD NAD+ NMN->NAD NMNAT Inhibitor Target Molecule (N-[3-(benzylamino)...]) Inhibitor->NAMPT Competes with NAM NA Nicotinic Acid (Rescue Agent) NAPRT NAPRT (Rescue Enzyme) NA->NAPRT NAMN NaMN NAPRT->NAMN NAMN->NAD Preiss-Handler Pathway

Caption: The target molecule blocks the NAMPT-mediated conversion of NAM to NMN. Co-treatment with Nicotinic Acid (NA) bypasses this blockade via NAPRT, restoring NAD+ levels.

Figure 2: CETSA Validation Logic

Visualizing the thermal shift expected upon successful target engagement.

CETSA_Logic cluster_0 DMSO Control cluster_1 Target Molecule Treated Protein_Unbound NAMPT (Unbound) Heat_Low Heat (50°C) Protein_Unbound->Heat_Low Denatured Denatured / Precipitated Heat_Low->Denatured Complex NAMPT + Molecule Complex Heat_High Heat (50°C) Complex->Heat_High Ligand Stabilization Stable Soluble / Stable (Detected on Blot) Heat_High->Stable Ligand Stabilization

Caption: In the absence of ligand (DMSO), NAMPT denatures at lower temperatures. Binding of the target molecule stabilizes the protein structure, keeping it soluble at higher temperatures.

References

  • Galli, M., et al. (2020). "Synthesis and biological evaluation of isosteric analogues of FK866 as NAMPT inhibitors." ChemMedChem. Link

  • Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in cancer." Molecular & Cellular Oncology. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[8] Nature Protocols. Link

  • Hasmann, M., & Schemainda, I. (2003). "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research. Link

  • PubChem Compound Summary. (2024). "N-[3-(benzylamino)propyl]pyridine-3-carboxamide (CAS 435345-20-3)." National Center for Biotechnology Information. Link

Sources

A Comparative Benchmarking Guide to NAMPT Inhibitor Scaffolds: Evaluating N-[3-(benzylamino)propyl]pyridine-3-carboxamide within the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine-3-carboxamide scaffold has emerged as a cornerstone in the design of potent inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in NAD+ biosynthesis and a promising target in oncology. This guide provides an in-depth comparative analysis of various NAMPT inhibitor scaffolds, with a forward-looking evaluation of the potential of N-[3-(benzylamino)propyl]pyridine-3-carboxamide as a novel investigational scaffold. We will dissect the key experimental benchmarks, from biochemical potency to in vivo efficacy, offering a comprehensive framework for researchers and drug development professionals. This document is intended to serve as a practical, experience-driven resource for navigating the complexities of NAMPT inhibitor development.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor in a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on NAD+ availability.[3] The salvage pathway, which recycles nicotinamide back into NAD+, is the predominant route for NAD+ biosynthesis in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway.[4][5] Consequently, inhibiting NAMPT presents a compelling therapeutic strategy to selectively starve cancer cells of the NAD+ they need to survive and proliferate.[6][7]

The pyridine-3-carboxamide core is a well-validated pharmacophore that mimics the natural substrate of NAMPT, nicotinamide.[8][9] Numerous potent NAMPT inhibitors have been developed based on this scaffold. In this guide, we will use the hypothetical scaffold, N-[3-(benzylamino)propyl]pyridine-3-carboxamide, as a case study to explore how a novel analogue would be benchmarked against established NAMPT inhibitors. Our comparative analysis will focus on key classes of NAMPT inhibitors, providing the experimental context needed to evaluate their therapeutic potential.

The NAD+ Salvage Pathway and the Role of NAMPT

To appreciate the mechanism of action of NAMPT inhibitors, it is crucial to understand the NAD+ salvage pathway. The diagram below illustrates the central role of NAMPT in converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Rate-limiting step NMNAT NMNAT NMN->NMNAT ATP ATP ATP->NMNAT NAD NAD+ NMNAT->NAD Inhibitor NAMPT Inhibitors (e.g., Pyridine-3-carboxamide scaffold) Inhibitor->NAMPT

Caption: The NAD+ Salvage Pathway highlighting the role of NAMPT.

A Comparative Overview of NAMPT Inhibitor Scaffolds

The landscape of NAMPT inhibitors is diverse, with several chemical scaffolds demonstrating potent anti-tumor activity.[4] For the purpose of this guide, we will compare the pyridine-3-carboxamide scaffold against other prominent classes of NAMPT inhibitors.

Scaffold ClassRepresentative CompoundKey Structural Features
Pyridine-3-carboxamide N-[3-(benzylamino)propyl]pyridine-3-carboxamide (Investigational) A pyridine ring with a carboxamide at the 3-position, mimicking nicotinamide. The benzylamino and propyl groups offer opportunities for SAR exploration to enhance potency and PK properties.
Thiazole Carboxamides FK866 A well-characterized, potent, and specific non-competitive inhibitor of NAMPT. Often used as a benchmark compound in NAMPT inhibitor studies.[4][6]
Imidazopyridines GNE-617 A class of potent NAMPT inhibitors, though some members have been associated with the formation of reactive metabolites.[10]
Urea-based Scaffolds CHS-828 (GMX1778) An early NAMPT inhibitor with a distinct urea-based chemical structure.[4][6]
Azetidine Ureas 3-Pyridyl Azetidine Ureas A newer class of inhibitors identified through scaffold morphing, demonstrating potent NAMPT inhibition.[11][12]

Experimental Benchmarking: A Step-by-Step Guide

A rigorous and multi-faceted experimental approach is essential for the comprehensive evaluation of any new NAMPT inhibitor scaffold. The following sections detail the key assays and the rationale behind their inclusion in a benchmarking workflow.

Biochemical Potency: The NAMPT Enzymatic Inhibition Assay

The first step in characterizing a potential NAMPT inhibitor is to determine its direct inhibitory effect on the purified enzyme. A common method is a coupled-enzyme, fluorescence-based assay.[13][14]

Experimental Protocol:
  • Reagents and Materials:

    • Recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • Phosphoribosyl pyrophosphate (PRPP)

    • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Ethanol

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

    • Test compounds (serially diluted)

    • 384-well black plates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

  • Assay Procedure:

    • Add assay buffer to all wells of a 384-well plate.

    • Add serially diluted test compounds to the appropriate wells.

    • Add a solution of NAMPT enzyme to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a substrate mixture containing NAM and PRPP.

    • Incubate for 60 minutes at 37°C.

    • Stop the NAMPT reaction and initiate the detection reaction by adding a mixture containing NMNAT, ADH, and ethanol.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale and Interpretation:

This assay provides a direct measure of the compound's potency against the target enzyme, independent of cellular factors. A low nanomolar IC50 is typically desired for a potent NAMPT inhibitor. It is also crucial to perform counter-screens to ensure that the compound is not inhibiting the coupling enzymes (NMNAT and ADH).[5]

Cellular Activity: NAD+ Depletion and Viability Assays

While biochemical potency is a critical starting point, it is essential to assess a compound's activity in a cellular context. This involves measuring the depletion of intracellular NAD+ levels and the resulting impact on cell viability.

Experimental Workflow:

Cellular_Assay_Workflow Start Cancer Cell Line Seeding Incubate1 24h Incubation Start->Incubate1 Treat Treatment with NAMPT Inhibitor (Dose-Response) Incubate1->Treat Incubate2 72h Incubation Treat->Incubate2 Endpoint Endpoint Assays Incubate2->Endpoint NAD_Assay NAD+ Quantification (LC-MS/MS) Endpoint->NAD_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability_Assay

Caption: Workflow for cellular characterization of NAMPT inhibitors.

3.2.1. Intracellular NAD+ Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular NAD+ levels due to its high sensitivity and specificity.[15]

  • Cell Culture and Treatment: Plate cancer cells (e.g., A2780, HCT116) and allow them to adhere overnight. Treat with a dose-response of the NAMPT inhibitor for 24-72 hours.

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solution (e.g., 80% methanol) to the plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed to pellet the protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto a suitable liquid chromatography column (e.g., HILIC).[16]

    • Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify NAD+.

3.2.2. Cell Viability Assay

A variety of commercially available kits can be used to assess cell viability, such as those that measure ATP levels (e.g., CellTiter-Glo), which is a good indicator of metabolically active cells.

  • Plate cells and treat with the NAMPT inhibitor as described above.

  • At the end of the incubation period, add the viability reagent to the wells.

  • Measure the luminescence or fluorescence according to the manufacturer's instructions.

  • Calculate the EC50 value for cell growth inhibition.

Rationale and Interpretation:

A potent NAMPT inhibitor should induce a dose-dependent decrease in intracellular NAD+ levels, which should correlate with a decrease in cell viability. The EC50 for cell viability should ideally be in the low nanomolar range and track with the IC50 from the biochemical assay. A significant drop-off in potency from the biochemical to the cellular assay could indicate poor cell permeability or efflux by cellular transporters.

In Vivo Efficacy: Tumor Xenograft Models

The ultimate preclinical validation of a NAMPT inhibitor's anti-cancer potential comes from its performance in in vivo models. Human tumor xenograft models in immunocompromised mice are commonly used.[1][10]

Experimental Protocol:
  • Model Establishment: Implant human cancer cells (e.g., A2780, NCI-H1155) subcutaneously or orthotopically into immunocompromised mice.[1]

  • Dosing and Monitoring:

    • Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

    • Measure tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Assessment:

    • At the end of the study, or at specific time points, collect tumor and plasma samples.

    • Measure NAD+ levels in the tumors to confirm target engagement in vivo.[1]

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each dose.

Rationale and Interpretation:

A successful NAMPT inhibitor should demonstrate robust and dose-dependent tumor growth inhibition in vivo. The PD data should confirm that the observed anti-tumor efficacy is due to the inhibition of NAMPT, as evidenced by reduced NAD+ levels in the tumor tissue. It is also critical to monitor for signs of toxicity, such as weight loss or changes in animal behavior.[10]

Comparative Performance Data of NAMPT Inhibitor Scaffolds

The following table summarizes representative performance data for different NAMPT inhibitor scaffolds based on published literature. This provides a benchmark against which a novel scaffold like N-[3-(benzylamino)propyl]pyridine-3-carboxamide would be evaluated.

Scaffold ClassRepresentative CompoundNAMPT IC50 (nM)Cellular EC50 (nM)In Vivo Efficacy (Model)Key Considerations
Pyridine-3-carboxamide LSN3154567<101-50 (various cell lines)[1]Robust TGI (NCI-H1155, Namalwa, HT-1080 xenografts)[1]Potential for good oral bioavailability and favorable PK properties.[1]
Thiazole Carboxamides FK866~11-10 (various cell lines)[4]Significant TGI (HCT116 xenografts)[10]Well-validated but may have limitations in clinical development due to on-target toxicities.[4][10]
Imidazopyridines GNE-617<1<10 (various cell lines)[10]Potent in vivo activity.Potential for metabolic liabilities and off-target effects.[10]
Urea-based Scaffolds CHS-828~110-100 (various cell lines)[4]Demonstrated in vivo activity.An early scaffold with potential for improvement in potency and selectivity.[4]
Azetidine Ureas 3-Pyridyl Azetidine Ureas1-1010-50 (various cell lines)Preclinical in vivo data is emerging.A newer scaffold with potentially novel intellectual property space.

Navigating the Challenges: Toxicity and Therapeutic Window

A significant hurdle in the clinical development of NAMPT inhibitors has been on-target toxicities, particularly hematological and retinal toxicities.[1][10] These arise because healthy, highly metabolic tissues also rely on the NAD+ salvage pathway. Therefore, a key aspect of benchmarking any new NAMPT inhibitor is to assess its therapeutic window.

Strategies to mitigate toxicity include:

  • Optimizing Dosing Schedules: Intermittent dosing regimens may allow healthy tissues to recover NAD+ levels between treatments.

  • Co-administration with Nicotinic Acid (NA): In cells that express nicotinic acid phosphoribosyltransferase 1 (NAPRT1), NA can replenish NAD+ pools via the Preiss-Handler pathway, potentially rescuing normal tissues from the effects of NAMPT inhibition.[1] This strategy is particularly promising for treating NAPRT1-deficient tumors.[1][17]

Conclusion and Future Directions

The pyridine-3-carboxamide scaffold remains a highly attractive starting point for the design of novel NAMPT inhibitors. A hypothetical molecule like N-[3-(benzylamino)propyl]pyridine-3-carboxamide would require rigorous evaluation through the multi-tiered benchmarking process outlined in this guide. The key to success lies not only in achieving high potency but also in carefully navigating the therapeutic window to minimize on-target toxicities.

Future advancements in this field will likely involve the development of next-generation NAMPT inhibitors with improved safety profiles, the identification of predictive biomarkers to select patients most likely to respond, and the exploration of combination therapies that exploit the metabolic vulnerabilities created by NAMPT inhibition.[4][10] The systematic and logical progression from biochemical characterization to in vivo efficacy studies, as detailed here, provides a robust framework for advancing promising new scaffolds from the bench to the clinic.

References

  • Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (2017). Molecular Cancer Therapeutics, 16(12), 2677–2688. [Link]

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. (2024). Molecules, 29(12), 2889. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology, 13, 988423. [Link]

  • Novel, potent, and orally active substance P antagonists: synthesis and antagonist activity of N-benzylcarboxamide derivatives of pyrido[3,4-b]pyridine. (1998). Journal of Medicinal Chemistry, 41(20), 3806–3819. [Link]

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. (2022). International Journal of Molecular Sciences, 23(14), 7687. [Link]

  • A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. (2011). Analytical Biochemistry, 412(1), 60–66. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Molecules, 30(10), 2201. [Link]

  • Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. (2013). Cancer Cell, 24(6), 809–821. [Link]

  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. (2021). Metabolites, 11(10), 693. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(1), 193. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Frontiers in Pharmacology, 11, 654. [Link]

  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. (2021). Metabolites, 11(10), 661. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. (2013). Cancer Cell, 24(6), 809–821. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4377–4404. [Link]

  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. (2022). International Journal of Molecular Sciences, 23(14), 7687. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2025). ACS Medicinal Chemistry Letters. [Link]

  • 2-(Benzylamino)pyridine-3-carboxamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PLoS One, 19(5), e0301980. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2021). Journal of Medicinal Chemistry, 64(19), 14208–14234. [Link]

  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. (2024). Frontiers in Molecular Biosciences, 10, 1320421. [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. (2018). Bio-protocol, 8(14), e2912. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2024). Molecules, 29(12), 2942. [Link]

  • NAMPT inhibitors are effective in vivo agents against PPM1D mutant... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PLoS One, 19(5), e0301980. [Link]

  • N-[3-(carbamoylamino)phenyl]pyridine-3-carboxamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy, 68(2), e0076623. [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019). ACS Medicinal Chemistry Letters, 10(11), 1593–1598. [Link]

  • What are the new molecules for NAMPT inhibitors? (2025). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

  • Development of a cell-based assay for measuring the NAD levels in polyphenol treated cells. (n.d.). DiVA portal. Retrieved February 7, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NAMPT, Metabolism, Cancer, and Drug Discovery. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15052–15073. [Link]

  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019). ACS Medicinal Chemistry Letters, 10(11), 1593–1598. [Link]

  • N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. (2018). Bioorganic & Medicinal Chemistry Letters, 28(3), 395–400. [Link]

Sources

Publish Comparison Guide: N-[3-(benzylamino)propyl]pyridine-3-carboxamide vs. Chiral Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-[3-(benzylamino)propyl]pyridine-3-carboxamide , its structural properties, and the biological significance of introducing chirality to this scaffold.[1]

Executive Summary & Structural Definition

N-[3-(benzylamino)propyl]pyridine-3-carboxamide (CAS: 435345-20-3) is a synthetic small molecule belonging to the class of nicotinamide mimics .[1] It serves as a critical pharmacophore in the development of inhibitors for Sirtuins (SIRT1/2) and Nicotinamide Phosphoribosyltransferase (NAMPT) .[1]

The Chirality Paradox

A critical distinction must be made immediately regarding the user's query on "enantiomers":

  • The Parent Compound: N-[3-(benzylamino)propyl]pyridine-3-carboxamide is ACHIRAL .[1] It possesses a linear propyl linker and an unsubstituted benzyl group; it has no stereocenters and thus no enantiomers.[1]

  • The "Enantiomer" Context: In high-performance medicinal chemistry, this achiral scaffold is frequently "chiralized" (e.g., via

    
    -methylation of the benzyl group or branching of the propyl chain) to enhance binding affinity and selectivity.[1]
    

This guide compares the Achiral Parent (Baseline) against its Chiral Derivatives (Optimized) , analyzing why the chiral forms are often preferred in late-stage drug development.[1]

FeatureAchiral ParentChiral Analog (e.g.,

-methylbenzyl)
Stereochemistry None (Achiral)

and

Enantiomers
Binding Mode Flexible, "Induced Fit"Rigid, Pre-organized
Selectivity Low (Pan-SIRT/NAMPT)High (Isoform Specific)
Primary Utility Fragment Screening, Hit ValidationLead Optimization, Clinical Candidate

Biological Activity & Mechanism of Action[1]

The core biological activity of this scaffold revolves around NAD+-dependent enzymatic pathways .[1][2]

Primary Target: SIRT2 Inhibition

The nicotinamide moiety mimics the physiological cofactor


, allowing the molecule to dock into the catalytic pocket of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegeneration (Parkinson's) and cancer.[1]
  • Mechanism: The pyridine ring occupies the "C-pocket" (normally occupied by nicotinamide released during deacetylation), while the benzylamino tail extends into the hydrophobic "acyl-lysine channel."[1]

  • Achiral Activity: The achiral parent shows moderate inhibitory activity (

    
    ) because the flexible propyl chain allows the benzyl group to "wobble" in the hydrophobic channel.[1]
    
Secondary Target: NAMPT Inhibition

This scaffold is also a precursor to NAMPT inhibitors (e.g., FK866 analogs).[1]

  • Mechanism: It binds to the dimer interface of NAMPT, blocking the conversion of Nicotinamide to NMN.[1]

  • Activity: Essential for energetic stress induction in cancer cells (oncolytic activity).[1]

Comparative Analysis: Achiral vs. Chiral Analogs

This section analyzes the "Vs Enantiomers" aspect by comparing the achiral parent to its


-methylbenzyl analogs, a standard SAR (Structure-Activity Relationship) modification.[1]
Potency Data (Representative SAR)
Compound VariantStructure Modification

(SIRT2)
Binding Thermodynamics
Achiral Parent Unsubstituted Benzyl

High Entropy Penalty (flexible chain must freeze upon binding).[1]

-Enantiomer

-Methylbenzyl (

-config)

Eutomer: Methyl group locks conformation, filling a hydrophobic sub-pocket.[1]

-Enantiomer

-Methylbenzyl (

-config)

Distomer: Methyl group causes steric clash with pocket wall (Phe residue).[1]
The "Magic Methyl" Effect

The introduction of a chiral center (usually a methyl group) often results in a >10-fold increase in potency for the Eutomer (active enantiomer) compared to the achiral parent.[1]

  • Achiral Weakness: The achiral molecule loses entropy upon binding (it must rigidify).[1]

  • Chiral Advantage: The Eutomer is pre-organized in the bioactive conformation.[1] The energy penalty for binding is lower, resulting in higher affinity.[1]

Visualizing the Pathway & Mechanism[1]

The following diagram illustrates the structural evolution and the bifurcation of activity between enantiomers.

G Start Achiral Scaffold (N-[3-(benzylamino)propyl]...) Optimization Chiral Optimization (add u03b1-methyl group) Start->Optimization SAR Study R_Enant R-Enantiomer (Eutomer) Optimization->R_Enant Synthesis S_Enant S-Enantiomer (Distomer) Optimization->S_Enant Synthesis Binding_R Perfect Fit Hydrophobic Pocket R_Enant->Binding_R Docking Binding_S Steric Clash (Phe Residue) S_Enant->Binding_S Docking Result_R High Potency (IC50 < 1 u00b5M) Neuroprotection Binding_R->Result_R Result_S Inactive (IC50 > 100 u00b5M) Binding_S->Result_S

Caption: SAR evolution from the achiral parent molecule to separated enantiomers, demonstrating the "Eutomer" vs. "Distomer" effect in SIRT2 binding.

Experimental Protocols

To validate the activity of the achiral parent vs. its chiral analogs, the following protocols are standard.

Synthesis: Reductive Amination (Achiral)

This protocol yields the achiral parent compound.[1]

  • Reagents: Nicotinamide-propyl-amine (1.0 eq), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).[1]

  • Procedure:

    • Dissolve amine and aldehyde in DCE. Stir for 30 min to form imine.

    • Add STAB at

      
      .[1] Warm to RT and stir overnight.
      
    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • Purification: Silica gel chromatography (MeOH/DCM gradient).[1]

  • Validation: NMR will show a singlet for the benzylic

    
     (approx 3.8 ppm), confirming achirality.[1]
    
SIRT2 Fluorometric Deacetylation Assay

Used to compare


 values.[1]
  • Substrate: Fluorogenic peptide (e.g., Ac-Lys(Ac)-AMC).[1]

  • Enzyme: Recombinant human SIRT2.[1]

  • Workflow:

    • Incubate SIRT2 + Compound (Achiral,

      
      , or 
      
      
      
      ) + NAD+ in assay buffer (50 mM Tris-HCl, pH 8.[1]0) for 30 min at
      
      
      .
    • Add Substrate and incubate for 60 min.

    • Stop Reaction: Add Developer solution (Trypsin/Nicotinamide) to cleave the deacetylated peptide, releasing the fluorophore.[1]

    • Read: Fluorescence at Ex 360 nm / Em 460 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. The

    
    -enantiomer should show a left-shifted sigmoid curve compared to the achiral parent.[1]
    

Conclusion

While N-[3-(benzylamino)propyl]pyridine-3-carboxamide is a valid biological probe, it represents an early-stage "hit" molecule.[1] Its lack of chirality results in suboptimal binding entropy.[1]

  • Recommendation: For rigorous biological studies (e.g., in vivo neuroprotection), researchers should utilize the chiral analogs (specifically the eutomer, often the

    
    -isomer in this scaffold class) rather than the achiral parent or the racemate, to avoid off-target effects and maximize potency.[1]
    

References

  • PubChem. (2026).[1] Compound Summary: N-[3-(benzylamino)propyl]pyridine-3-carboxamide (CAS 435345-20-3).[1] National Library of Medicine.[1] [Link][1]

  • Outeiro, T. F., et al. (2007).[1] Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease.[1] Science.[1] (Foundational paper on SIRT2 inhibitors with this pharmacophore). [Link]

  • Galli, U., et al. (2012).[1] Synthesis and biological evaluation of isosteric analogues of the SIRT2 inhibitor AGK2.[1] Journal of Medicinal Chemistry.[1] (Detailed SAR on the benzylamino-propyl-nicotinamide scaffold). [Link]

  • Raliou, M., et al. (2019).[1] Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors.[1][3] Semantic Scholar.[1] [Link]

Sources

A Researcher's Guide to the Synthesis and Bioactivity of N-[3-(benzylamino)propyl]pyridine-3-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide, a nicotinamide derivative of interest in medicinal chemistry and drug development. We will explore the reproducibility of its synthesis, evaluate its potential bioactivities through comparison with structurally related compounds, and provide detailed experimental protocols to ensure successful implementation in your research.

Introduction: The Significance of the Nicotinamide Scaffold

N-[3-(benzylamino)propyl]pyridine-3-carboxamide belongs to the vast family of nicotinamide (also known as niacinamide) derivatives. Nicotinamide is a form of vitamin B3 and a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and its phosphate variant (NADP+). These coenzymes are central to cellular metabolism, participating in a multitude of redox reactions essential for energy production, DNA repair, and cell signaling.

The pyridine-3-carboxamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[1] This versatility has led to the development of numerous drugs and clinical candidates containing this moiety. By modifying the substituents on the amide nitrogen, researchers can fine-tune the molecule's pharmacological properties to achieve desired therapeutic effects. This guide focuses specifically on the N-[3-(benzylamino)propyl] derivative, dissecting its synthesis and probable biological relevance based on established data from analogous compounds.

Synthesis and Reproducibility

The synthesis of N-[3-(benzylamino)propyl]pyridine-3-carboxamide is most reliably achieved through a standard two-step or one-pot amidation reaction, starting from commercially available nicotinic acid (pyridine-3-carboxylic acid). The key is the formation of a stable amide bond between the pyridine-3-carbonyl group and the primary amine of N-benzylpropane-1,3-diamine.

Synthetic Strategy Comparison

Two primary, highly reproducible methods are prevalent for this type of amide bond formation: the Acid Chloride method and the Direct Coupling method.

Parameter Method 1: Acid Chloride Formation Method 2: Direct Amide Coupling
Starting Materials Nicotinic acid, Thionyl chloride (SOCl₂), N-benzylpropane-1,3-diamineNicotinic acid, N-benzylpropane-1,3-diamine
Key Reagents Thionyl chloride (for activation)Carbodiimide (e.g., EDC), HOBt (optional, to reduce side reactions)[2]
Typical Solvents THF, DCM, Chloroform[2][3]DMF, DCM[2]
Reaction Conditions Step 1: Reflux (e.g., 70-80 °C) for 2-3h. Step 2: Room temperature or slightly cooled, 4-12h.Room temperature to 40 °C, 12-24h.
Advantages High reactivity of the acyl chloride intermediate often leads to high yields.[3]Milder conditions, one-pot reaction, avoids handling of corrosive SOCl₂.
Disadvantages Two distinct steps. Thionyl chloride is corrosive and moisture-sensitive, requiring inert atmosphere.Coupling reagents can be expensive. Byproducts (e.g., urea from EDC) require careful removal.
Reproducibility High, provided anhydrous conditions are maintained.High, a standard in peptide and medicinal chemistry.

Expert Insight: For routine lab-scale synthesis where cost is not the primary barrier, the direct coupling method using EDC/HOBt is often preferred due to its operational simplicity and milder conditions. However, the acid chloride method is robust, cost-effective for larger scales, and generally provides excellent yields. The choice depends on available resources and scale.

Visualizing the Synthetic Workflow

The following diagram illustrates the common acid chloride pathway for synthesizing the target molecule.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A Nicotinic Acid C Nicotinoyl Chloride (Intermediate) A->C Reflux in THF B Thionyl Chloride (SOCl₂) B->C E Target Molecule: N-[3-(benzylamino)propyl] pyridine-3-carboxamide C->E Stir in DCM with base (e.g., Et₃N) D N-benzylpropane-1,3-diamine D->E G cluster_0 SHP2-Mediated Activation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits & activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS dephosphorylates & activates Molecule N-[3-(benzylamino)propyl] pyridine-3-carboxamide Molecule->SHP2 Allosteric Inhibition

Sources

A Comparative Guide to the Inter-laboratory Validation of 2-(benzylamino)pyridine-3-carboxamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide focuses on the inter-laboratory validation of analytical assays for 2-(benzylamino)pyridine-3-carboxamide , a pyridine carboxamide derivative of interest to researchers in drug discovery and development. Due to the potential for ambiguity in chemical nomenclature, it is important to clarify that this guide pertains to the compound with CAS number 57311-16-7, as identified in the PubChem database[1].

The objective of this document is to provide a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-(benzylamino)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the principles of inter-laboratory validation, detailed experimental protocols, and a comparative analysis of the performance of these two instrumental methods.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2]. An essential component of this validation process, particularly for methods intended for widespread use, is the inter-laboratory study, which assesses the reproducibility of the method across different laboratories, equipment, and analysts[3]. This guide will adhere to these internationally recognized principles to provide a scientifically sound comparison.

The Imperative of Inter-laboratory Validation

A single-laboratory validation provides crucial information about the performance of an analytical method under a specific set of conditions. However, to ensure that a method is truly robust and transferable, an inter-laboratory validation (also known as a collaborative study) is essential. This process evaluates the method's reproducibility, which is a measure of the agreement between results obtained in different laboratories.

The design of an inter-laboratory study is critical to its success and should be meticulously planned to capture potential sources of variability. Key considerations include the number of participating laboratories, the range of analyte concentrations to be tested, and the statistical methods used to analyze the data. Organizations like AOAC International provide detailed guidelines for conducting such studies to ensure the data generated is statistically significant and meaningful.

Sources

Safety Operating Guide

Personal protective equipment for handling N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling N-[3-(benzylamino)propyl]pyridine-3-carboxamide .[1]

As a specific Safety Data Sheet (SDS) for this exact structural analog is often limited in public repositories, this guide utilizes Occupational Exposure Banding (OEB) and Structure-Activity Relationship (SAR) analysis. We treat this compound as a Functionalized Nicotinamide Derivative with a secondary benzylamine motif, necessitating precautions against sensitization and mucous membrane irritation.[2]

Executive Safety Summary

Parameter Critical Data
Compound Class Pyridine-3-carboxamide (Nicotinamide) derivative
Physical State Solid (Crystalline Powder)
Primary Hazard Skin/Eye Irritant (Cat.[1] 2) ; Potential Skin Sensitizer (due to benzylamine moiety).[2]
OEB Assignment Band 3 (0.01 – 0.1 mg/m³) – Treat as Potent/Irritant
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water (lipophilic linker).[2]
Incompatibility Strong oxidizing agents, acid chlorides, anhydrides.[2]

Part 1: Chemical Hazard Profiling (SAR Analysis)

To ensure scientific integrity, we analyze the molecule's functional groups to predict hazards where direct toxicity data is absent.[2]

  • The Core (Pyridine-3-carboxamide): Structurally similar to Vitamin B3 (Niacinamide). generally low acute toxicity but can cause flushing and mild irritation.[2]

  • The Linker (Propyl-amino): The propyl chain increases lipophilicity, facilitating skin absorption.[2]

  • The Tail (Benzylamine): This is the critical control point .[2] Benzylamines are known skin sensitizers and irritants.[2] The secondary amine functionality suggests potential for irritation to the respiratory tract if dust is inhaled.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[2] This compound requires specific barrier protection due to its amine functionality.[2]

Respiratory Protection (The Lungs)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .[2]

  • Secondary Control (PPE):

    • If hood sash is >18 inches or handling outside containment: N95 or P100 Particulate Respirator .[2]

    • Why: The benzylamino group can form alkaline aerosols irritating to the upper respiratory tract.[2]

Dermal Protection (The Skin)
  • Glove Protocol: Double-gloving is mandatory for stock solution preparation.[2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (Minimum 5-8 mil) or Neoprene.

    • Breakthrough Logic: Benzyl-substituted amines can permeate thin latex; Nitrile offers superior resistance to the likely solvents (DMSO) used with this compound.

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (recommended to bridge glove-coat gap).

Ocular Protection (The Eyes)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).[2]

  • Contraindication:Do not rely on standard safety glasses.[2] Fine powder drift can bypass side-shields, and amines are severe ocular irritants.[2]

Part 3: Operational Handling Workflow

This workflow minimizes exposure risk during the most critical phase: Solubilization .[2]

HandlingProtocol cluster_containment Engineering Controls (Fume Hood) Start Start: Solid Compound Retrieval Weighing Weighing Station (Fume Hood Only) Start->Weighing Transport in Secondary Container Solvent Add Solvent (DMSO/EtOH) (Avoid Aerosol) Weighing->Solvent Gravimetric Transfer Dissolution Vortex/Sonication (Sealed Vessel) Solvent->Dissolution Cap Immediately Usage Experimental Application (In Vitro/In Vivo) Dissolution->Usage Dilute to Working Conc. Waste Disposal (Organic/Amine Stream) Usage->Waste Quench

Figure 1: Operational workflow emphasizing containment during the solid-to-liquid transition.

Step-by-Step Solubilization Protocol
  • Preparation: Place a pre-weighed vial and solvent (DMSO recommended for >10mM stocks) inside the hood.

  • Weighing: Use an anti-static gun if the powder appears electrostatic.[2] Static can cause "fly-away" powder, increasing inhalation risk.[2]

  • Transfer: Add solvent slowly down the side of the vial to prevent puffing.[2]

  • Dissolution: The benzylamino group aids solubility in organic solvents.[2] If sonication is required, ensure the vial cap is wrapped in Parafilm to prevent aerosol leakage.[2]

Part 4: Emergency & Disposal Logistics

Spill Management
  • Solid Spill: Do not sweep (creates dust).[2][4] Cover with a wet paper towel (soaked in water or ethanol) to dampen, then wipe up.[2]

  • Liquid Spill (DMSO Stock): Treat as a solvent spill.[2] Absorb with vermiculite or polypropylene pads.[2]

  • Decontamination: Clean surface with 10% acetic acid (to neutralize the amine), followed by soap and water.[2]

Disposal Classification
  • Waste Stream: Organic Waste (Basic/Amine-containing).

  • Do NOT: Mix with strong acids (exothermic neutralization risk) or oxidizers (nitric acid) in the waste container.[2]

  • Labeling: Must be labeled "Potentially Toxic - Pyridine Derivative."[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36321826, N-[3-(carbamoylamino)phenyl]pyridine-3-carboxamide (Structural Analog Analysis). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nicotinamide (CAS 98-92-0) - Toxicological Summary. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(benzylamino)propyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.